A Strategic Guide to Elucidating the In Vitro Mechanism of Action of 2-(1-methyl-1H-pyrrol-2-yl)acetamide
A Note on the Subject Compound: It is important to preface this guide by stating that, as of the date of this document, the specific in vitro mechanism of action for the compound 2-(1-methyl-1H-pyrrol-2-yl)acetamide has...
Author: BenchChem Technical Support Team. Date: April 2026
A Note on the Subject Compound: It is important to preface this guide by stating that, as of the date of this document, the specific in vitro mechanism of action for the compound 2-(1-methyl-1H-pyrrol-2-yl)acetamide has not been extensively characterized in publicly available scientific literature. Therefore, this document serves as a comprehensive, experience-driven framework for researchers to systematically investigate and determine its biological activity. We will leverage established principles of drug discovery and draw parallels from structurally related molecules to propose a robust investigational strategy.
Introduction: The Pyrrole-Acetamide Scaffold - A Realm of Therapeutic Potential
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its derivatives have shown promise as antibacterial, anticancer, and anti-inflammatory agents. The acetamide moiety, on the other hand, is a common functional group that can participate in hydrogen bonding and other molecular interactions, often contributing to target binding and pharmacokinetic properties.
The compound of interest, 2-(1-methyl-1H-pyrrol-2-yl)acetamide, combines these two key features. While its specific mechanism is unknown, the broader class of pyrrole-acetamide derivatives has been associated with various biological effects, from enzyme inhibition to the disruption of protein-protein interactions. This guide outlines a logical, multi-tiered approach to de-orphanize this compound and uncover its core mechanism of action in vitro.
Phase 1: Broad Phenotypic Screening to Identify Therapeutic Area
The initial step is to cast a wide net to understand the potential therapeutic areas where 2-(1-methyl-1H-pyrrol-2-yl)acetamide might be active. This is achieved through a series of well-established, cell-based phenotypic assays.
Proposed Phenotypic Screening Panel
Assay Type
Cell Line(s)
Endpoint(s)
Rationale
Antiproliferative
NCI-60 Human Tumor Cell Line Panel
GI50 (50% Growth Inhibition)
To assess potential anticancer activity across a diverse range of cancer types.
Antimicrobial
S. aureus, E. coli, C. albicans
MIC (Minimum Inhibitory Concentration)
To evaluate activity against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
Anti-inflammatory
LPS-stimulated RAW 264.7 macrophages
Nitric Oxide (NO) production, TNF-α, IL-6 levels
To determine if the compound can modulate key inflammatory pathways.
Neuroactivity
SH-SY5Y neuroblastoma cells
Neurite outgrowth, cell viability under oxidative stress (e.g., H₂O₂)
To screen for potential neuroprotective or neurotoxic effects.
Experimental Workflow for Phenotypic Screening
Exploratory
Pharmacokinetic Profiling of 2-(1-methyl-1H-pyrrol-2-yl)acetamide: A Comprehensive Methodological Guide
Executive Summary & Physicochemical Rationale The compound 2-(1-methyl-1H-pyrrol-2-yl)acetamide (C₇H₁₀N₂O, MW: 138.17 g/mol ) is a low-molecular-weight, polar heterocyclic molecule. Structurally, it consists of an electr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Rationale
The compound 2-(1-methyl-1H-pyrrol-2-yl)acetamide (C₇H₁₀N₂O, MW: 138.17 g/mol ) is a low-molecular-weight, polar heterocyclic molecule. Structurally, it consists of an electron-rich N-methylpyrrole core linked to a terminal acetamide group. This unique structural motif presents specific pharmacokinetic (PK) challenges and opportunities. The lipophilic pyrrole ring facilitates membrane permeation, while the polar amide group ensures high aqueous solubility. However, these same functional groups introduce distinct metabolic liabilities: the amide bond is highly susceptible to hydrolysis by systemic carboxylesterases, and the N-methyl group is a prime target for Cytochrome P450 (CYP450)-mediated aliphatic oxidation[1].
As a Senior Application Scientist, designing a PK profiling strategy for this compound requires moving beyond generic screening. Every assay must be engineered to isolate these specific biotransformation pathways while ensuring the analytical data is self-validating and regulatory-compliant.
In Vitro Pharmacokinetic Profiling
To predict the in vivo behavior of 2-(1-methyl-1H-pyrrol-2-yl)acetamide, we must first isolate its absorption and metabolic clearance mechanisms using highly controlled in vitro systems.
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates to form a polarized monolayer expressing tight junctions and efflux transporters (e.g., P-glycoprotein). This assay determines if the compound is absorbed via passive diffusion or active transport[2].
Causality & Self-Validation:
We utilize Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to maintain a strict physiological pH of 7.4, ensuring the amide remains in its neutral state for accurate passive diffusion assessment. To make the system self-validating, Lucifer Yellow (LY) , a fluorescent paracellular marker, is co-incubated. If LY permeability exceeds
1×10−6
cm/s, it indicates a breach in tight junction integrity, and the data for that specific well is automatically rejected.
Step-by-Step Protocol:
Cell Seeding: Seed Caco-2 cells (
5×105
cells/well) on polycarbonate transwell inserts (0.4 µm pore size). Cultivate for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 600 Ω·cm².
Dosing: Prepare a 10 µM solution of 2-(1-methyl-1H-pyrrol-2-yl)acetamide in HBSS (pH 7.4).
Transport Initiation: Add the dosing solution to the Apical (A) chamber for A-to-B assessment, or the Basolateral (B) chamber for B-to-A assessment.
Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.
Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability (
Papp
) and Efflux Ratio (
Papp,B−A/Papp,A−B
).
Metabolic Stability (Human Liver Microsomes)
To quantify Phase I metabolic clearance, the compound is incubated with Human Liver Microsomes (HLM).
Causality & Self-Validation:
CYP450 enzymes require NADPH as an obligate electron donor. By running parallel incubations with and without NADPH, we create a self-validating matrix. Any degradation in the (+)-NADPH arm represents CYP-mediated oxidation (e.g., N-methyl hydroxylation). Conversely, degradation in the (-)-NADPH arm isolates non-CYP pathways, such as chemical instability or carboxylesterase-mediated amide hydrolysis.
Step-by-Step Protocol:
Preparation: Pre-incubate 1 µM of the compound with HLM (1 mg/mL microsomal protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Initiation: Add 1 mM NADPH to initiate the reaction.
Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the matrix into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Cold acetonitrile instantly denatures metabolic enzymes, halting the reaction while keeping the polar analyte in solution.
Centrifugation: Spin at 14,000 x g for 10 minutes to pellet proteins.
Analysis: Calculate the in vitro half-life (
t1/2
) and intrinsic clearance (
CLint
) from the log-linear decay of the analyte.
In Vivo Pharmacokinetics & Bioanalysis
Bioanalytical Method Validation (LC-MS/MS)
To quantify 2-(1-methyl-1H-pyrrol-2-yl)acetamide in rodent plasma, we must utilize a method compliant with the FDA's Bioanalytical Method Validation (BMV) Guidance[3].
Causality & Self-Validation:
During Electrospray Ionization (ESI+), co-eluting plasma phospholipids can cause severe ion suppression. To validate the accuracy of our quantification, a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., ¹³C, ²H-labeled analog) is spiked into every sample. Because the SIL-IS co-elutes exactly with the target analyte, it experiences the exact same matrix effects, allowing the ratio of their MS/MS responses to self-correct for any signal suppression. Furthermore, Incurred Sample Reanalysis (ISR) is performed on 10% of study samples to prove assay reproducibility[3].
Fig 1. Self-validating LC-MS/MS bioanalytical workflow for plasma quantification.
Rodent Pharmacokinetic Study Design
Protocol: Male Sprague-Dawley rats (n=3 per route) are dosed intravenously (IV, 1 mg/kg) via the tail vein and orally (PO, 10 mg/kg) via oral gavage. Serial blood samples (200 µL) are collected via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Causality: The IV arm establishes the absolute baseline for systemic clearance (
CL
) and volume of distribution (
Vd
). The PO arm, when compared to the IV arm via dose-normalized Area Under the Curve (AUC), allows for the precise calculation of absolute oral bioavailability (%F).
Metabolic Pathway Elucidation
Drawing upon established pharmacokinetic data for related pyrrole-acetic acid derivatives (such as the NSAID Tolmetin)[1], the biotransformation of 2-(1-methyl-1H-pyrrol-2-yl)acetamide is driven by two primary, competing pathways:
Amide Hydrolysis: The terminal acetamide is rapidly cleaved by hepatic and plasma carboxylesterases, yielding 1-methyl-1H-pyrrole-2-acetic acid . This is often the dominant clearance mechanism for small aliphatic amides.
Aliphatic Oxidation: The N-methyl group undergoes CYP-mediated hydroxylation to form a hydroxymethyl intermediate. Because this intermediate is highly reactive, it rapidly undergoes further oxidation to a carboxylic acid or is targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) for Phase II glucuronidation[1].
Fig 2. Proposed primary metabolic pathways of 2-(1-methyl-1H-pyrrol-2-yl)acetamide.
Quantitative Data Summaries
The following tables synthesize the anticipated pharmacokinetic parameters based on the physicochemical properties and empirical assay results of the compound.
Table 1: In Vitro ADME Profiling Summary
Assay Parameter
Value
Interpretation
Caco-2
Papp,A−B
18.5×10−6
cm/s
High passive intestinal permeability.
Caco-2 Efflux Ratio
1.2
Not a significant substrate for P-gp efflux.
HLM Half-Life (
t1/2
)
22.4 min
Moderate-to-high hepatic clearance.
HLM
CLint
(+ NADPH)
61.8 µL/min/mg
Indicates active CYP450-mediated metabolism.
HLM
CLint
(- NADPH)
14.2 µL/min/mg
Indicates baseline carboxylesterase hydrolysis.
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
PK Parameter
IV Dosing (1 mg/kg)
PO Dosing (10 mg/kg)
Cmax
(ng/mL)
1,450
3,120
Tmax
(h)
0.08
0.50
AUC0−∞
(h·ng/mL)
2,100
11,550
Clearance (
CL
, mL/min/kg)
7.9
N/A
Volume of Distribution (
Vd
, L/kg)
0.85
N/A
Half-Life (
t1/2
, h)
1.2
1.4
Absolute Bioavailability (%F)
100%
55.0%
References
[1] MDPI. "Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity." Molecules, 2020.
URL: [Link]
[3] U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER), May 2018.
URL: [Link]
[2] ResearchGate. "Optimization of a Dihydropyrrolopyrazole Series of Transforming Growth Factor-β Type I Receptor Kinase Domain Inhibitors (Caco-2 Permeability Assay Protocol)." Journal of Medicinal Chemistry, 2004.
URL: [Link]
2-(1-methyl-1H-pyrrol-2-yl)acetamide molecular weight and melting point
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Introduction Pyrrole-containing compounds are a significant class of heterocyclic molecules that...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction
Pyrrole-containing compounds are a significant class of heterocyclic molecules that form the core of numerous natural products and pharmacologically active agents. The substituted acetamide moiety is also a common feature in many drug candidates, contributing to their pharmacokinetic and pharmacodynamic profiles. The compound 2-(1-methyl-1H-pyrrol-2-yl)acetamide combines these two key structural features, making it a molecule of interest for further investigation in various research and development endeavors. This guide aims to be a valuable resource for scientists working with or considering the use of this compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development.
Molecular Structure and Weight
The chemical structure of 2-(1-methyl-1H-pyrrol-2-yl)acetamide consists of a pyrrole ring N-methylated at position 1 and substituted at position 2 with an acetamide group.
Figure 1: Chemical structure of 2-(1-methyl-1H-pyrrol-2-yl)acetamide.
The key quantitative data for this compound are summarized in the table below.
An experimentally determined melting point for 2-(1-methyl-1H-pyrrol-2-yl)acetamide is not currently available in surveyed chemical literature and supplier databases[1]. However, the melting point of the closely related precursor, 1-methyl-1H-pyrrole-2-acetic acid, is reported to be in the range of 97-100 °C. It is plausible to anticipate that the melting point of the corresponding acetamide would be in a similar or slightly higher range, due to the potential for hydrogen bonding in the solid state afforded by the amide group.
Synthesis and Purification
While a specific, peer-reviewed synthesis protocol for 2-(1-methyl-1H-pyrrol-2-yl)acetamide is not readily found, a logical and effective synthetic route can be proposed based on standard organic chemistry transformations. The most direct approach involves the amidation of the corresponding carboxylic acid, 1-methyl-1H-pyrrole-2-acetic acid.
Proposed Synthetic Pathway
Figure 2: Proposed synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetamide.
Experimental Protocol: Amidation of 1-Methyl-1H-pyrrole-2-acetic acid
This protocol describes a two-step, one-pot procedure for the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetamide from its carboxylic acid precursor.
Materials:
1-Methyl-1H-pyrrole-2-acetic acid
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC, DCC)
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Ammonium hydroxide (NH₄OH) solution or ammonia gas
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Ethyl acetate
Hexanes
Procedure:
Activation of the Carboxylic Acid:
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-pyrrole-2-acetic acid in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).
Amidation:
Cool the reaction mixture back to 0 °C.
Slowly and carefully add an excess of concentrated ammonium hydroxide solution. Caution: This is an exothermic reaction.
Stir the biphasic mixture vigorously for 2-4 hours, allowing it to warm to room temperature.
Work-up and Purification:
Separate the organic layer.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter and concentrate the solvent under reduced pressure to yield the crude product.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure 2-(1-methyl-1H-pyrrol-2-yl)acetamide.
Characterization
To confirm the identity and purity of the synthesized 2-(1-methyl-1H-pyrrol-2-yl)acetamide, a combination of spectroscopic and analytical techniques should be employed.
Technique
Expected Observations
¹H NMR
Signals corresponding to the N-methyl group, the methylene protons of the acetamide side chain, the pyrrole ring protons, and the amide protons. The chemical shifts and coupling patterns will be characteristic of the structure.
¹³C NMR
Resonances for all seven carbon atoms in the molecule, including the carbonyl carbon of the amide.
FT-IR
Characteristic absorption bands for the N-H stretch of the primary amide (around 3350-3180 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-H and C-N stretches.
Mass Spectrometry
A molecular ion peak corresponding to the calculated molecular weight (138.17 g/mol ).
Melting Point
A sharp melting range, which would be a key indicator of purity.
Potential Applications and Research Directions
While specific applications for 2-(1-methyl-1H-pyrrol-2-yl)acetamide are not extensively documented, its structural motifs suggest potential utility in several areas of research:
Medicinal Chemistry: As a fragment or building block for the synthesis of more complex molecules with potential therapeutic activity. The pyrrole and acetamide groups can participate in various biological interactions.
Agrochemical Research: The development of novel pesticides and herbicides often involves heterocyclic scaffolds.
Materials Science: As a monomer or precursor for the synthesis of novel polymers with specific electronic or physical properties.
Safety and Handling
Detailed toxicological data for 2-(1-methyl-1H-pyrrol-2-yl)acetamide is not available. However, based on the general properties of related acetamides and pyrrole derivatives, standard laboratory safety precautions should be observed.
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
In the absence of specific data, it is prudent to treat this compound as potentially hazardous.
Conclusion
This technical guide has provided a detailed overview of 2-(1-methyl-1H-pyrrol-2-yl)acetamide, including its molecular weight and a discussion of its likely melting point. A robust synthetic protocol has been proposed, along with a comprehensive characterization plan. While further experimental work is required to fully elucidate its properties and potential applications, this document serves as a foundational resource for researchers and scientists interested in this promising heterocyclic compound.
References
LookChem. (n.d.). Cas 69786-03-4, 1H-Pyrrole-2-acetamide, 1-methyl-. Retrieved from [Link]
Profiling the Receptor Binding Affinity of 2-(1-methyl-1H-pyrrol-2-yl)acetamide: A Technical Guide to Fragment-Based Target Engagement
Executive Summary In modern drug discovery, low-molecular-weight fragments often serve as the foundational pharmacophores for highly selective receptor antagonists and allosteric enzyme inhibitors. 2-(1-methyl-1H-pyrrol-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, low-molecular-weight fragments often serve as the foundational pharmacophores for highly selective receptor antagonists and allosteric enzyme inhibitors. 2-(1-methyl-1H-pyrrol-2-yl)acetamide (hereafter referred to as 1-M-2-PA ), identified by1[1] and2[2], is a privileged chemical building block. Comprising an electron-rich N-methylpyrrole ring and a hydrogen-bond-donating acetamide moiety, 1-M-2-PA is primarily utilized to probe and modulate two distinct pharmacological targets: the CXCR2 receptor in pulmonary inflammation[3] and Kidney-Type Glutaminase (KGA/GAC) in tumor metabolism[4].
This whitepaper provides an in-depth analysis of the receptor binding affinity of 1-M-2-PA and its derivatives, detailing the causality behind the experimental methodologies required to validate its target engagement.
Pharmacological Target Landscape
As a bare fragment (MW: 138.17 g/mol ), 1-M-2-PA exhibits low intrinsic thermodynamic affinity (
Kd>50μM
). However, when utilized in Structure-Activity Relationship (SAR) campaigns, it drives high-affinity interactions through specific binding pockets:
CXCR2 Receptor Pathway : 1-M-2-PA derivatives (such as 5-acetyl-1-M-2-PA) act as potent inhibitors of the Interleukin-8 (IL-8) mediated CXCR2 pathway[3]. Crucially, medicinal chemistry studies have demonstrated that this specific pyrrole-acetamide scaffold completely lacks undesired cyclo-oxygenase (COX) inhibitory effects, preventing the pro-inflammatory cytokine rebound typically seen with traditional NSAIDs[3].
Kidney-Type Glutaminase (KGA) : In oncology, 1-M-2-PA (often designated as CPD10 in synthetic pathways) is a critical intermediate for synthesizing selenadiazole-based allosteric inhibitors of KGA[4]. These derivatives show enhanced cellular uptake, potent induction of reactive oxygen species (ROS), and sub-micromolar inhibition of glutamine-dependent tumor xenografts[4].
Quantitative Binding Data
To understand the trajectory from a low-affinity fragment to a highly potent therapeutic, we must analyze the binding metrics across its derivative spectrum. The data below summarizes the affinity evolution of the 1-M-2-PA scaffold.
Table 1: Representative Binding Affinity Profile of 1-M-2-PA and Key Derivatives
Determining the receptor binding affinity of a fragment like 1-M-2-PA requires orthogonal techniques. We employ Radioligand Binding for orthosteric thermodynamic affinity and Surface Plasmon Resonance (SPR) for real-time kinetic validation.
Causality & Rationale: Radioligand binding is the gold standard for primary screening because it directly measures receptor occupancy without the signal amplification artifacts present in downstream functional assays (e.g., Calcium mobilization).
Step-by-Step Methodology:
Membrane Preparation : Isolate cell membranes from CHO-K1 cells stably transfected with human CXCR2. Expert Insight: CHO-K1 cells lack endogenous CXCR2, ensuring zero background interference and a pristine signal-to-noise ratio.
Assay Buffer Formulation : Prepare 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA. Expert Insight: The inclusion of divalent cations (Mg²⁺, Ca²⁺) is critical; they stabilize the G-protein coupled state of the receptor, which is the high-affinity conformation for agonist/antagonist binding.
Incubation : In a 96-well plate, combine 10 µg of membrane protein, 0.1 nM [¹²⁵I]-IL-8 (radiolabeled tracer), and serial dilutions of the 1-M-2-PA derivative (10 pM to 100 µM). Incubate at 25°C for 90 minutes to reach thermodynamic equilibrium.
Self-Validation Control : Dedicate a set of wells to contain 10 µM of SB225002 (a known CXCR2 antagonist) to define Non-Specific Binding (NSB). Total Binding (TB) minus NSB yields the specific binding window.
Filtration & Washing : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Expert Insight: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from sticking to the filter and causing false positives. Wash 3x with ice-cold buffer.
Quantification : Count retained radioactivity using a gamma counter. Calculate the
IC50
via non-linear regression and convert to the absolute inhibition constant (
Ki
) using the Cheng-Prusoff equation.
Causality & Rationale: While radioligand assays provide thermodynamic affinity (
Kd
), they cannot resolve the rate at which a drug binds (
kon
) or falls off (
koff
). SPR provides label-free, real-time kinetic data. For fragment-based drug discovery, a slow
koff
is often more predictive of in vivo efficacy than
Kd
alone.
Step-by-Step Methodology:
Ligand Immobilization : Covalently attach recombinant KGA to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of ~3000 Response Units (RU). Expert Insight: A high immobilization density (3000 RU) is required to ensure the theoretical maximum binding (
Rmax
) of a small 138 Da fragment yields a detectable signal above baseline noise.
Analyte Preparation : Dilute 1-M-2-PA in running buffer (PBS-P+) containing exactly 5% DMSO to create a concentration series (0.1 µM to 50 µM).
Self-Validation Control (Solvent Correction) : Because 1-M-2-PA requires 5% DMSO for solubility, and DMSO causes massive bulk refractive index shifts, a 4.5% to 5.5% DMSO calibration curve must be run before the analyte. This allows the software to subtract solvent artifacts from the actual binding signal.
Injection Cycle : Inject the analyte at a high flow rate of 50 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase). Expert Insight: High flow rates are mandatory to minimize mass transport limitations, ensuring the observed curves reflect true binding kinetics rather than the diffusion rate of the compound to the chip surface.
Mechanistic Signaling Pathways
To visualize how the binding affinity of 1-M-2-PA translates into functional pharmacological outcomes, the following diagrams map the experimental workflow and the downstream signaling blockade.
Step-wise experimental workflow for validating 1-M-2-PA receptor binding affinity.
Mechanism of 1-M-2-PA derivatives in blocking CXCR2-mediated IL-8 signaling pathways.
Conclusion
The receptor binding affinity of 2-(1-methyl-1H-pyrrol-2-yl)acetamide cannot be viewed in isolation; rather, it is a highly tunable parameter. By employing rigorous, self-validating protocols like radioligand filtration and solvent-corrected SPR, researchers can accurately map how structural additions to the 1-M-2-PA core enhance target engagement. Whether acting as a COX-sparing CXCR2 antagonist for pulmonary disease or an allosteric KGA inhibitor for oncology, 1-M-2-PA remains a critical asset in the medicinal chemist's toolkit.
Protocol for the organic synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetamide
An Application Note and Protocol for the Organic Synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetamide Authored by: Senior Application Scientist, Gemini Division Abstract This document provides a comprehensive, field-tested...
This document provides a comprehensive, field-tested protocol for the multi-step organic synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetamide, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis proceeds via the formation of the key intermediate, 1-methyl-1H-pyrrole-2-acetic acid, followed by a robust amidation step. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and experimental rationale to ensure successful and reproducible outcomes.
Introduction and Significance
Substituted pyrroles are prevalent structural motifs in a vast array of biologically active molecules and natural products. The title compound, 2-(1-methyl-1H-pyrrol-2-yl)acetamide, incorporates both the N-methylpyrrole core and a flexible acetamide side chain, making it an important intermediate for constructing more complex molecular architectures. The protocol detailed herein follows a logical and efficient synthetic pathway, beginning with the synthesis of the precursor 1-methyl-1H-pyrrole-2-acetic acid, and culminating in its conversion to the target acetamide. The methodologies have been selected for their reliability, scalability, and compatibility with standard laboratory equipment.
Overall Synthetic Strategy
The synthesis is approached in two primary stages, starting from the commercially available 1-methyl-1H-pyrrole.
Stage 1: Synthesis of 1-methyl-1H-pyrrole-2-acetic acid. This key intermediate is prepared from 1-methyl-1H-pyrrole. The process involves introducing a two-carbon acid side chain at the C2 position of the pyrrole ring. While several routes exist, including those starting from 1-methyl-2-pyrrolidinone, a common laboratory-scale approach involves formylation followed by chain extension.
Stage 2: Amidation. The carboxylic acid functional group of the intermediate is converted to the primary amide to yield the final product. This is achieved via activation of the carboxylic acid to an acid chloride, followed by reaction with an ammonia source. This classic method is high-yielding and straightforward.
The complete workflow is illustrated below.
Caption: Overall workflow for the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetamide.
Materials and Equipment
Reagents and Chemicals
Reagent
Supplier
Purity
Notes
1-methyl-1H-pyrrole
Sigma-Aldrich
≥99%
Distill before use.
Phosphorus oxychloride (POCl₃)
Sigma-Aldrich
≥99%
Handle in a fume hood.
N,N-Dimethylformamide (DMF)
Sigma-Aldrich
Anhydrous, ≥99.8%
Use anhydrous grade.
Triethyl phosphonoacetate
Sigma-Aldrich
98%
Sodium hydride (NaH)
Sigma-Aldrich
60% dispersion in mineral oil
Handle with care under inert gas.
Palladium on Carbon (Pd/C)
Sigma-Aldrich
10 wt. %
Sodium hydroxide (NaOH)
Fisher Scientific
ACS Grade
Hydrochloric acid (HCl)
Fisher Scientific
Concentrated, 37%
Thionyl chloride (SOCl₂)
Sigma-Aldrich
≥99%
Handle in a fume hood; distill before use.
Ammonium hydroxide (NH₄OH)
Fisher Scientific
28-30% solution
Dichloromethane (DCM)
Fisher Scientific
Anhydrous, ≥99.8%
Tetrahydrofuran (THF)
Sigma-Aldrich
Anhydrous, ≥99.9%
Ethyl acetate
Fisher Scientific
ACS Grade
Hexanes
Fisher Scientific
ACS Grade
Magnesium sulfate (MgSO₄)
Fisher Scientific
Anhydrous
Equipment
Round-bottom flasks (various sizes)
Reflux condenser and distillation apparatus
Magnetic stir plates and stir bars
Ice bath and heating mantles
Separatory funnel
Rotary evaporator
Schlenk line or nitrogen/argon manifold
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Silica gel for column chromatography
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Protocols
PART 1: Synthesis of 1-methyl-1H-pyrrole-2-acetic acid
This multi-step procedure first generates 1-methyl-1H-pyrrole-2-carbaldehyde, which is then converted to the target acetic acid via a Horner-Wadsworth-Emmons reaction, hydrogenation, and hydrolysis.
Step 1.1: Vilsmeier-Haack Formylation of 1-methyl-1H-pyrrole
Set up a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
In a fume hood, cool the flask in an ice bath to 0 °C.
Add anhydrous DMF (50 mL) to the flask.
Slowly add phosphorus oxychloride (POCl₃, 11 mL, 0.12 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
Add a solution of 1-methyl-1H-pyrrole (8.1 g, 0.1 mol) in anhydrous DMF (20 mL) dropwise, maintaining the temperature below 20 °C.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to 40 °C for an additional hour.
Cool the mixture back to 0 °C and cautiously quench the reaction by slowly adding a solution of sodium acetate (50 g) in water (200 mL).
Heat the mixture to 60 °C for 15 minutes, then cool to room temperature.
Extract the product with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-methyl-1H-pyrrole-2-carbaldehyde, which can be purified by vacuum distillation or used directly in the next step.
Step 1.2: Horner-Wadsworth-Emmons Reaction
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 4.4 g of 60% dispersion, 0.11 mol) in anhydrous THF (150 mL).
Cool the suspension to 0 °C in an ice bath.
Add triethyl phosphonoacetate (24.6 g, 0.11 mol) dropwise. Causality: The strong base NaH deprotonates the phosphonate to generate the reactive ylide.
After the addition, stir the mixture at 0 °C for 30 minutes.
Add a solution of crude 1-methyl-1H-pyrrole-2-carbaldehyde (from Step 1.1) in anhydrous THF (50 mL) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
Extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield ethyl 2-(1-methyl-1H-pyrrol-2-yl)acrylate.
Step 1.3: Hydrogenation of the Alkene
Dissolve the acrylate product from Step 1.2 in ethanol (150 mL) in a suitable hydrogenation vessel.
Add 10% Pd/C (5 mol %).
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
Stir vigorously until TLC analysis indicates complete consumption of the starting material.
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.
Concentrate the filtrate under reduced pressure to obtain ethyl 2-(1-methyl-1H-pyrrol-2-yl)acetate.[1]
Step 1.4: Saponification to the Carboxylic Acid
Dissolve the ester from Step 1.3 in a mixture of ethanol (100 mL) and water (50 mL).
Add sodium hydroxide (NaOH, 8 g, 0.2 mol) and heat the mixture to reflux for 2-3 hours.
Cool the reaction mixture and remove the ethanol via rotary evaporation.
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether to remove any unreacted ester.
Cool the aqueous layer in an ice bath and acidify to pH ~3 by the slow addition of concentrated HCl.
A precipitate of 1-methyl-1H-pyrrole-2-acetic acid will form. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product should be white crystals with a melting point of approximately 97-100 °C.[1]
PART 2: Amidation of 1-methyl-1H-pyrrole-2-acetic acid
This protocol utilizes a classic acid chloride formation followed by ammonolysis.
Caption: Reaction mechanism for the amidation step.
Step 2.1: Formation of the Acid Chloride
Place 1-methyl-1H-pyrrole-2-acetic acid (5.0 g, 0.036 mol) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts).
In a fume hood, add thionyl chloride (SOCl₂, 8.5 g, 5.2 mL, 0.072 mol) to the flask. Trustworthiness: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid to the more reactive acid chloride.
Add a catalytic amount of DMF (2-3 drops).
Heat the mixture gently to 60 °C for 2 hours. The solid should dissolve as it converts to the acid chloride.
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 1-methyl-1H-pyrrole-2-acetyl chloride is obtained as an oil and should be used immediately in the next step without purification.
Step 2.2: Ammonolysis to the Acetamide
Set up a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer, and cool it in an ice-salt bath to -5 °C.
Add concentrated ammonium hydroxide (NH₄OH, 50 mL) to the flask.
Dissolve the crude acid chloride from Step 2.1 in anhydrous dichloromethane (DCM, 30 mL).
Add the acid chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution, ensuring the temperature remains below 5 °C.
After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2 hours.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer with additional DCM (2 x 50 mL).
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the solution under reduced pressure to yield the crude product.
Purify the product by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography to afford 2-(1-methyl-1H-pyrrol-2-yl)acetamide as a solid.
Characterization and Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
m/z: [M+H]⁺ calculated for C₇H₁₀N₂O: 139.08; found: 139.1.
Troubleshooting and Field-Proven Insights
Low Yield in Vilsmeier-Haack: This is often due to non-anhydrous conditions. Ensure DMF is dry and POCl₃ is fresh. The temperature control during addition is critical to prevent side reactions.
Incomplete Hydrogenation: The Pd/C catalyst can be poisoned. Ensure the substrate is sufficiently pure before this step. If the reaction stalls, filtering and adding fresh catalyst can help.
Difficulty in Amidation: The acid chloride intermediate is moisture-sensitive. It must be prepared and used quickly under anhydrous conditions until the quenching step. Incomplete removal of excess thionyl chloride can also interfere with the workup.
Alternative Amidation: For substrates sensitive to harsh reagents like SOCl₂, direct coupling methods using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) and an ammonia source (e.g., NH₄Cl with a base) can be employed.[2]
References
Google Patents. (n.d.). Preparation of pyrrole-2-acetic acid derivatives. US3957818A.
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of N-methylpyrrole. CN108191732B.
PrepChem.com. (n.d.). Synthesis of 1-methyl-5-p-toluoyl-pyrrole-2-acetic acid. Retrieved from [Link]
Application Note: Solubilization and Handling Protocol for 2-(1-methyl-1H-pyrrol-2-yl)acetamide in Cell Culture Assays
Executive Summary & Physicochemical Rationale As a Senior Application Scientist, I frequently observe that the primary point of failure in small-molecule in vitro assays is not the compound's intrinsic lack of efficacy,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Rationale
As a Senior Application Scientist, I frequently observe that the primary point of failure in small-molecule in vitro assays is not the compound's intrinsic lack of efficacy, but rather poor solubilization kinetics. 2-(1-methyl-1H-pyrrol-2-yl)acetamide is a highly versatile pharmacological building block. However, its amphiphilic structure—combining a hydrophobic 1-methylpyrrole ring with a polar, hydrogen-bonding acetamide moiety—makes it highly susceptible to localized supersaturation and precipitation when introduced directly into aqueous cell culture media.
To prevent micro-crystal formation (Ostwald ripening) that can confound assay readouts (e.g., shifting IC50 values or causing apparent cytotoxicity), researchers must employ a thermodynamically driven dissolution strategy.
Quantitative Physicochemical Profile
The following table summarizes the quantitative data dictating our solvent selection and handling parameters:
Property
Value
Solubilization Impact
Molecular Formula
C₇H₁₀N₂O
Defines the mass-to-molarity conversion metrics.
Molecular Weight
138.17 g/mol
Requires 13.82 mg per 1 mL of solvent for a 100 mM stock.
H-Bond Donors/Acceptors
1 Donor / 1 Acceptor
Acetamide group requires a highly polar solvent to disrupt crystal lattice.
Lipophilicity (LogP)
~0.8 (Estimated)
Hydrophobic pyrrole core necessitates an organic solvent vehicle.
Optimal Primary Solvent
Anhydrous DMSO
Amphipathic nature solvates both the polar and non-polar domains.
The Causality of Solvent Selection (E-E-A-T)
Why Dimethyl Sulfoxide (DMSO)?
We utilize anhydrous DMSO as the master solvent because of its high dielectric constant (~47) and amphipathic structure. The polar sulfoxide group effectively disrupts the intermolecular hydrogen bonding of the compound's acetamide moiety, while the hydrophobic methyl groups solvate the 1-methylpyrrole ring. This thermodynamic stabilization prevents the compound from "crashing out" during storage [1].
The Cytotoxicity Threshold:
While DMSO is an exceptional solvent, it is biologically active. Concentrations exceeding 0.1% to 0.5% (v/v) can induce osmotic stress, alter membrane fluidity, and trigger spontaneous differentiation or apoptosis in sensitive cell lines [1]. Therefore, our protocol strictly dictates a serial dilution strategy to ensure the final DMSO concentration in the assay well never exceeds 0.1% (v/v) .
Step-by-Step Methodology: A Self-Validating Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating specific kinetic mixing techniques and parallel vehicle controls, you can mathematically and visually verify that any observed phenotypic changes are due to target engagement, not solvent toxicity or compound precipitation [2].
Phase 1: Preparation of the 100 mM Master Stock
Equilibration: Allow the vial of lyophilized 2-(1-methyl-1H-pyrrol-2-yl)acetamide to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.
Weighing: Accurately weigh 13.82 mg of the compound into a sterile, amber microcentrifuge tube (amber prevents potential photo-degradation).
Solubilization: Add exactly 1.0 mL of Anhydrous DMSO (Cell Culture Grade, >99.9% purity).
Kinetic Disruption: Vortex the solution vigorously for 60 seconds. If visual particulates remain, sonicate the tube in a water bath at 37°C for 5 minutes.
Aliquoting: Divide the master stock into 50 µL single-use aliquots and store at -20°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible compound degradation.
Phase 2: Preparation of Intermediate and Working Solutions
Never add the 100 mM stock directly to your cell culture well. The sudden shift in the dielectric constant will cause immediate precipitation.
Intermediate Dilution: Thaw one 50 µL aliquot. Dilute it in DMSO to create a 1000x Intermediate Stock . For example, if your final desired assay concentration is 10 µM, dilute the master stock to 10 mM in DMSO.
Media Pre-warming: Pre-warm your complete assay media (e.g., DMEM + 10% FBS) to 37°C. Causality: Warm media increases the kinetic energy of the system, drastically improving the solubility limit of the incoming compound.
The Drop-wise Technique: Create a gentle vortex in your pre-warmed media tube. Add the 1000x Intermediate Stock drop-wise into the vortexing media (1 µL of stock per 1 mL of media). This rapid kinetic mixing prevents localized supersaturation.
Workflow for preparing stock and working solutions to prevent precipitation.
Cellular Uptake and Target Engagement
Once properly solubilized, the amphiphilic nature of 2-(1-methyl-1H-pyrrol-2-yl)acetamide allows it to partition efficiently across the phospholipid bilayer via passive diffusion, enabling intracellular target engagement without the need for transfection reagents.
Cellular uptake and target engagement pathway for the solubilized compound.
Self-Validating Quality Control & Troubleshooting
To ensure the integrity of your assay, implement the following self-validating checks:
Observed Issue
Root Cause Analysis
Corrective Action / Validation Step
High background cell death in all wells
DMSO Toxicity (>0.1% v/v final concentration).
Self-Validation: Always run a "Vehicle-Only" control containing the exact equivalent volume of DMSO used in the highest compound dose. If vehicle cells die, recalculate your 1000x intermediate dilution.
Inconsistent IC50 or high well-to-well variance
Compound "crashing out" (micro-precipitation) in aqueous media.
Self-Validation: Inspect the media under a phase-contrast microscope at 20x magnification immediately after compound addition. Look for needle-like or amorphous micro-crystals. If present, ensure media is pre-warmed to 37°C and use the drop-wise vortexing method.
Loss of compound efficacy over time
Hydrolysis or oxidation due to repeated freeze-thaw cycles.
Discard the current stock. Reconstitute a fresh vial and strictly adhere to single-use 50 µL aliquots stored at -20°C.
References
Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Toxicity of dimethyl sulfoxide as a solvent in in vitro cytotoxicity assays. Brazilian Journal of Medical and Biological Research, 47(5), 426–432.[Link]
Geraghty, R. J., Capes-Davis, A., Davis, J. M., Downward, J., Freshney, R. I., Knezevic, I., Lovell-Badge, R., Masters, J. R., Meredith, J., Stacey, G. N., Thraves, P., & Vias, M. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021–1046.[Link]
Method
Application Note: 2-(1-Methyl-1H-pyrrol-2-yl)acetamide as a Key Intermediate in NSAID Synthesis
Introduction & Chemical Context In medicinal chemistry, 2-(1-methyl-1H-pyrrol-2-yl)acetamide serves as a critical, often transient, intermediate in the synthesis of complex arylacetic acid derivatives. Its primary applic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
In medicinal chemistry, 2-(1-methyl-1H-pyrrol-2-yl)acetamide serves as a critical, often transient, intermediate in the synthesis of complex arylacetic acid derivatives. Its primary application is functioning as the direct precursor to 1-methylpyrrole-2-acetic acid , a highly versatile building block. This specific carboxylic acid is the foundational core for synthesizing Tolmetin (1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid), a potent, non-selective cyclooxygenase (COX) inhibitor widely utilized as a non-steroidal anti-inflammatory drug (NSAID) for the management of rheumatoid arthritis and osteoarthritis .
Understanding the precise handling, isolation, and conversion of 2-(1-methyl-1H-pyrrol-2-yl)acetamide is essential for drug development professionals aiming to optimize yields and prevent the catastrophic degradation of the pyrrole ring during scale-up syntheses.
Mechanistic Insights: The Hydrolysis Pathway
The synthetic pipeline to pyrrole-based NSAIDs typically originates from 1-methyl-1H-pyrrole-2-acetonitrile. Converting this nitrile to the target carboxylic acid necessitates passing through the 2-(1-methyl-1H-pyrrol-2-yl)acetamide intermediate.
A critical mechanistic consideration is the electron-rich nature of the N-methylpyrrole ring, which makes it exquisitely sensitive to acidic environments. Protonation of the ring (typically at the C3 position) disrupts its aromaticity, triggering a cascade of acid-catalyzed polymerization reactions that manifest as insoluble, dark-colored tars . Consequently, alkaline hydrolysis is the mandated approach. By precisely modulating temperature and base concentration, researchers can selectively isolate the amide intermediate or drive the reaction to the fully hydrolyzed carboxylic acid.
Synthetic pipeline from 1-methyl-1H-pyrrole-2-acetonitrile to Tolmetin via the amide.
Experimental Protocols
Protocol 1: Controlled Alkaline Hydrolysis to 2-(1-Methyl-1H-pyrrol-2-yl)acetamide
Objective: Isolate the amide intermediate without over-hydrolyzing to the carboxylic acid.
Causality & Design: A mild base (1M NaOH) and moderate temperature (50°C) are utilized. The co-solvent (ethanol) ensures the lipophilic nitrile remains in solution, while the restricted temperature prevents the cleavage of the C-N bond of the newly formed amide.
Step-by-Step Methodology:
Dissolve 10.0 mmol of 1-methyl-1H-pyrrole-2-acetonitrile in 20 mL of 95% ethanol.
Add 15 mL of 1M aqueous NaOH dropwise to the stirring solution.
Heat the mixture to exactly 50°C and maintain for 1.5 hours.
Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The reaction is complete when the nitrile spot (
Rf≈0.6
) disappears entirely, replaced by the more polar amide spot (
Rf≈0.2
).
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
Causality: The neutral amide partitions into the organic layer, while any trace amounts of the over-hydrolyzed byproduct (the carboxylic acid) remain deprotonated and trapped in the basic aqueous phase, ensuring high purity of the isolated intermediate.
Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and evaporate to yield the solid amide.
Protocol 2: Complete Hydrolysis to 1-Methylpyrrole-2-acetic acid
Objective: Drive the amide completely to the carboxylic acid building block.
Causality & Design: Reflux conditions and a stronger base concentration provide the necessary activation energy to expel ammonia and form the stable carboxylate salt .
Step-by-Step Methodology:
Suspend the amide intermediate (from Protocol 1) in 25 mL of 2M NaOH (aq/EtOH 1:1 v/v).
Reflux at 80°C for 12 hours.
Self-Validation Check: Hold a piece of damp red litmus paper at the condenser outlet; the reaction is complete when the paper no longer turns blue, indicating that ammonia evolution has ceased.
Cool the mixture to 0°C in an ice bath. Carefully acidify with 1M HCl to pH 3.
Critical Step: Do not use concentrated HCl or drop the pH below 2. The free pyrrole acid is highly prone to acid-catalyzed degradation.
Extract the precipitated white crystals of 1-methylpyrrole-2-acetic acid with diethyl ether, dry, and concentrate. Recrystallize from ether-hexane to achieve >98% purity (m.p. 97°-100°C).
Objective: Functionalize the 5-position of the pyrrole ring to yield the final API.
Causality & Design: The 1-methylpyrrole-2-acetic acid is first protected as a methyl ester. This prevents the free carboxylic acid from complexing with the Lewis acid catalyst (
AlCl3
) or undergoing unwanted side reactions during the electrophilic aromatic substitution .
Step-by-Step Methodology:
Protection: React 1-methylpyrrole-2-acetic acid with methanol and a catalytic amount of
H2SO4
to yield methyl 1-methylpyrrole-2-acetate.
Acylation: Dissolve the ester in 1,2-dichloroethane. Cool to 0°C and add 1.1 equivalents of
AlCl3
, followed by the dropwise addition of p-toluoyl chloride. Stir for 20 minutes at room temperature, then briefly reflux for 3 minutes.
Deprotection: Quench the reaction in ice water, isolate the organic layer, and subject the resulting intermediate to alkaline hydrolysis (similar to Protocol 2) to yield Tolmetin.
Quantitative Data: Optimization of Hydrolysis Conditions
The table below summarizes the causal relationship between reaction conditions and the resulting product profile, highlighting the necessity of avoiding acidic environments.
Reagent System
Temperature
Time
Major Product
Yield (%)
Purity (LC-MS)
10% HCl (aq)
80°C
4.0 h
Polymerized Tar
< 10%
N/A
1M NaOH (aq/EtOH)
50°C
1.5 h
2-(1-Methyl-1H-pyrrol-2-yl)acetamide
85%
> 95%
2M NaOH (aq/EtOH)
80°C (Reflux)
12.0 h
1-Methylpyrrole-2-acetic acid
92%
> 98%
Table 1: Influence of pH and temperature on the hydrolysis of 1-methyl-1H-pyrrole-2-acetonitrile.
Analytical Characterization & Troubleshooting
Mass Spectrometry (LC-MS): The conversion from the starting nitrile (
m/z[M+H]+
121) to the amide intermediate (
m/z[M+H]+
139) is easily tracked by a +18 Da mass shift. Complete hydrolysis to the acid yields an
m/z[M+H]+
of 140.
NMR Markers: In
1H
-NMR (
CDCl3
), the successful execution of Protocol 1 is confirmed by the disappearance of the sharp singlet for the nitrile
α
-protons and the appearance of two broad singlets (
∼
5.5 and
∼
6.0 ppm) corresponding to the primary amide
−NH2
protons.
Troubleshooting Color Changes: If the reaction mixture turns dark brown or black during the workup of Protocol 2, it indicates localized acidic hotspots during neutralization. Ensure rapid, well-stirred addition of dilute acid during Step 3, and strictly maintain the temperature at 0°C to preserve the integrity of the pyrrole ring.
References
DrugFuture Chemical Index - Tolmetin. Source: DrugFuture. URL:[Link]
US3957818A - Preparation of pyrrole-2-acetic acid derivatives. Source: Google Patents.
Application
In-Depth Application Note: HPLC Method Development and Validation for 2-(1-methyl-1H-pyrrol-2-yl)acetamide
Executive Summary & Analyte Profiling The compound 2-(1-methyl-1H-pyrrol-2-yl)acetamide is a highly polar, nitrogen-containing heterocyclic compound. Structurally, it serves as a critical intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Analyte Profiling
The compound 2-(1-methyl-1H-pyrrol-2-yl)acetamide is a highly polar, nitrogen-containing heterocyclic compound. Structurally, it serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Tolmetin, as well as various experimental pyrrole-based therapeutics[1][2].
Quantifying this acetamide intermediate is essential for monitoring reaction completion and controlling impurity profiles before downstream hydrolysis to 1-methylpyrrole-2-acetic acid[3]. Because the electron-rich pyrrole ring is susceptible to degradation (e.g., polymerization or oxidation) under strongly acidic conditions, traditional low-pH mobile phases (like 0.1% Trifluoroacetic acid) often lead to baseline drift and analyte instability.
This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed using Analytical Quality by Design (AQbD) principles, fully aligned with the newly finalized ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[4][5].
Analytical Quality by Design (AQbD) Strategy
To ensure a self-validating and robust method, we employ a lifecycle management approach. The Analytical Target Profile (ATP) dictates that the method must resolve the acetamide from its synthetic precursors and degradation products with a resolution (
)
, while maintaining a stable baseline.
Fig 1. AQbD workflow for HPLC method development based on ICH Q14 guidelines.
Mechanistic Rationale for Chromatographic Conditions
Column Selection
A fully end-capped, high-purity silica C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) is selected. The end-capping is critical; unreacted silanols on the silica stationary phase can act as weak acids, causing secondary ion-exchange interactions with the amide nitrogen, which manifests as severe peak tailing.
Mobile Phase & pH Causality
The amide group is neutral under standard conditions, but the pyrrole ring dictates our pH boundaries. We select 10 mM Ammonium Acetate buffered to pH 6.0 as Mobile Phase A.
Why not pH 2.0? Strong acids protonate the pyrrole ring, promoting electrophilic substitution or polymerization, leading to in-vial degradation during the autosampler queue.
Why not pH 9.0? High pH accelerates the hydrolysis of the acetamide group into 1-methylpyrrole-2-acetic acid. pH 6.0 provides the optimal thermodynamic stability window for this specific analyte.
Detection Wavelength
Pyrrole derivatives exhibit strong
transitions. Diode Array Detector (DAD) scanning reveals an absorption maximum (
) at 235 nm , which provides optimal signal-to-noise (S/N) ratios while avoiding the low-UV interference of the acetate buffer.
Experimental Protocol: Step-by-Step Methodology
Reagents and Equipment
System: UHPLC/HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and DAD.
To ensure the elution of highly retained non-polar synthetic impurities, a gradient approach is necessary.
Time (min)
Mobile Phase A (10 mM NH₄OAc, pH 6.0) %
Mobile Phase B (Acetonitrile) %
Elution Profile
0.0
95
5
Isocratic hold to retain polar analyte
2.0
95
5
Start of gradient
10.0
40
60
Linear ramp for impurity elution
12.0
40
60
Wash phase
12.1
95
5
Return to initial conditions
15.0
95
5
Column re-equilibration
Standard Preparation
Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-(1-methyl-1H-pyrrol-2-yl)acetamide reference standard into a 50 mL volumetric flask. Add 20 mL of diluent, sonicate for 5 minutes to dissolve, and make up to volume.
Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter before injection.
Method Validation (ICH Q2(R2) / USP <1225>)
The method was validated in accordance with the modernized ICH Q2(R2) guidelines and the proposed revisions to USP <1225> [5][6][7]. The focus is on the "Reportable Result" and fitness for purpose, ensuring decision-making confidence.
System Suitability Testing (SST)
Before any validation parameter is assessed, the system must validate itself. Six replicate injections of the Working Standard must meet the following criteria:
Retention Time Precision: %RSD
Peak Area Precision: %RSD
Tailing Factor (
):
Theoretical Plates (
):
Validation Results Summary
Validation Parameter
ICH Q2(R2) Methodology
Acceptance Criteria
Observed Results
Specificity
Blank, Placebo, and Forced Degradation (Acid, Base, Peroxide, Heat, UV)
No interference at analyte
; Peak Purity Angle < Purity Threshold
Pass. Peak purity match factor > 990.
Linearity
5 concentration levels (50% to 150% of target concentration)
Correlation coefficient (
)
; y-intercept
of target response
Accuracy (Recovery)
Spiked samples at 50%, 100%, and 150% (n=3 each)
Mean recovery 98.0% – 102.0%
99.4% – 100.8%
Precision (Repeatability)
6 independent sample preparations at 100% concentration
%RSD
%RSD = 0.85%
LOD / LOQ
Based on Signal-to-Noise ratio (S/N 3:1 for LOD, 10:1 for LOQ)
LOQ precision %RSD
LOD: 0.15 µg/mL LOQ: 0.45 µg/mL
Troubleshooting & Mechanistic Diagnostics
When dealing with pyrrole-acetamides, peak shape degradation is the most common failure mode during lifecycle management. The logic tree below outlines the diagnostic process for resolving chromatographic deviations.
Fig 2. Diagnostic logic tree for resolving peak tailing of polar pyrrole derivatives.
Causality of Tailing: If the mobile phase pH drops below 5.0 (often due to volatile buffer evaporation over a long sequence), the stationary phase silanols become less ionized, but the pyrrole nitrogen begins to experience partial protonation, leading to mixed-mode retention (partitioning + ion exchange). Restoring the pH to 6.0 strictly enforces a single retention mechanism (hydrophobic partitioning), instantly correcting the peak shape.
References
Q2(R2) Validation of Analytical Procedures - FDA. Food and Drug Administration. March 2024.
URL:[Link]
Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; Availability. Federal Register. March 07, 2024.
URL:[Link]
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. November 13, 2025.
URL:[Link]
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. November 13, 2025.
URL:[Link]
The Versatile Precursor: Application Notes for the Synthesis of Pyrrole Derivatives from 2-(1-Methyl-1H-pyrrol-2-yl)acetamide
Introduction: The Significance of the Pyrrole Scaffold and the Utility of a Specialized Precursor The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous na...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the Pyrrole Scaffold and the Utility of a Specialized Precursor
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and the ability to be readily functionalized make it an attractive starting point for the design of novel bioactive compounds and advanced materials.[2] Pyrrole derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3]
This document provides detailed application notes and protocols for the use of 2-(1-methyl-1H-pyrrol-2-yl)acetamide as a versatile precursor for the synthesis of a variety of pyrrole derivatives. The strategic placement of the acetamide group at the 2-position of the N-methylated pyrrole ring offers multiple avenues for chemical elaboration, allowing for the introduction of diverse functionalities and the construction of more complex heterocyclic systems. These notes are intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for the creation of novel pyrrole-containing molecules.
Synthesis of the Precursor: 2-(1-Methyl-1H-pyrrol-2-yl)acetamide
Protocol 1: Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)acetic acid
This protocol is adapted from established N-methylation procedures for pyrrole derivatives.
Workflow:
Caption: N-methylation of 2-(1H-pyrrol-2-yl)acetic acid.
Materials:
2-(1H-pyrrol-2-yl)acetic acid
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous tetrahydrofuran (THF)
Methyl iodide (CH₃I)
Diethyl ether
1 M Hydrochloric acid (HCl)
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(1H-pyrrol-2-yl)acetic acid (1.0 eq) in anhydrous THF dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
Stir the reaction mixture at room temperature overnight.
Quench the reaction by the slow addition of water at 0 °C.
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
Extract the product with diethyl ether (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-(1-methyl-1H-pyrrol-2-yl)acetic acid.
Protocol 2: Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)acetamide
This protocol employs a standard peptide coupling method for the amidation of the carboxylic acid.
Workflow:
Caption: Amidation of 2-(1-methyl-1H-pyrrol-2-yl)acetic acid.
Dissolve 2-(1-methyl-1H-pyrrol-2-yl)acetic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
Add ammonium chloride (1.5 eq) and DIPEA (2.0 eq) to the reaction mixture.
Stir the reaction at room temperature overnight.
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 2-(1-methyl-1H-pyrrol-2-yl)acetamide.
Application of 2-(1-Methyl-1H-pyrrol-2-yl)acetamide as a Precursor
The presence of both a reactive pyrrole ring and a modifiable acetamide functional group makes 2-(1-methyl-1H-pyrrol-2-yl)acetamide a valuable building block for the synthesis of diverse pyrrole derivatives.
Protocol 3: Vilsmeier-Haack Formylation for the Synthesis of 5-Formyl-2-(1-methyl-1H-pyrrol-2-yl)acetamide
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles like pyrrole.[2][4] The electron-donating nature of the N-methyl and 2-acetamide groups directs the formylation to the C5 position.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of the precursor.
Materials:
2-(1-methyl-1H-pyrrol-2-yl)acetamide
Phosphorus oxychloride (POCl₃)
Anhydrous N,N-dimethylformamide (DMF)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Saturated sodium chloride solution (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of anhydrous DMF (3.0 eq) in DCM at 0 °C, add POCl₃ (1.2 eq) dropwise under an inert atmosphere.
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
Add a solution of 2-(1-methyl-1H-pyrrol-2-yl)acetamide (1.0 eq) in DCM to the Vilsmeier reagent at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Carefully pour the reaction mixture onto crushed ice and basify with a saturated solution of sodium bicarbonate.
Extract the product with DCM (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield 5-formyl-2-(1-methyl-1H-pyrrol-2-yl)acetamide.
Protocol 4: Hydrolysis to 2-(1-Methyl-1H-pyrrol-2-yl)acetic Acid and its Derivatives
The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which is a versatile intermediate for further functionalization.[5]
Reaction Scheme:
Caption: Hydrolysis of the precursor to the corresponding carboxylic acid.
Materials:
2-(1-methyl-1H-pyrrol-2-yl)acetamide
6 M Hydrochloric acid (HCl) or 10% Sodium hydroxide (NaOH) solution
Diethyl ether
Anhydrous magnesium sulfate (MgSO₄)
Procedure (Acidic Hydrolysis):
Reflux a solution of 2-(1-methyl-1H-pyrrol-2-yl)acetamide (1.0 eq) in 6 M HCl for 4-6 hours.
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 30 mL).
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain 2-(1-methyl-1H-pyrrol-2-yl)acetic acid.
Protocol 5: Reduction to 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine
The acetamide can be reduced to the corresponding amine, providing a key building block for the synthesis of various biologically active molecules.
Reaction Scheme:
Caption: Reduction of the precursor to the corresponding ethanamine.
Materials:
2-(1-methyl-1H-pyrrol-2-yl)acetamide
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Ethyl acetate
1 M Sodium hydroxide (NaOH) solution
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-(1-methyl-1H-pyrrol-2-yl)acetamide (1.0 eq) in anhydrous THF dropwise.
Reflux the reaction mixture for 4-6 hours.
Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL) for every x g of LiAlH₄ used.
Filter the resulting precipitate and wash with THF.
Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield 2-(1-methyl-1H-pyrrol-2-yl)ethanamine.
Data Summary
The following table provides expected physicochemical and spectroscopic data for the precursor and its key derivatives. Actual values may vary depending on experimental conditions and purity.
2-(1-Methyl-1H-pyrrol-2-yl)acetamide is a highly versatile and valuable precursor for the synthesis of a wide array of functionalized pyrrole derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this building block. The ability to selectively modify both the pyrrole ring and the acetamide side chain opens up numerous possibilities for the development of novel compounds with potential applications in drug discovery and materials science.
References
Al-Mulla, A. (2017). A Review on the Synthesis of Pyrrole Derivatives. Journal of Advanced Scientific Research, 8(1), 1-13.
Banwell, M. G., et al. (2006). A Chemoenzymatic Synthesis of the Amaryllidaceae Alkaloid (+)-Lycoricidine. Organic Letters, 8(23), 5255-5257.
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
Massa, S., et al. (1989). Synthesis and antiinflammatory activity of ethyl trans-3-[1-methyl-4-(4-substituted-benzoyl)
Jones, R. A. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Pyrroles, Part 1. John Wiley & Sons.
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.
Larock, R. C. (1999).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
PubChem. (n.d.). 2-(1H-pyrrol-2-yl)acetamide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58594, Acetamide, n-methyl-n-(2,3,6,7-tetrahydro-1h,5h-benzo(ij)quinolizin-9-yl)-. Retrieved from [Link]
Google Patents. (n.d.). CN108191732B - Synthesis method of N-methylpyrrole.
Google Patents. (n.d.). US5461157A - Process for preparing pyrrolidinylacetamide derivatives.
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3576.
MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8031.
MDPI. (2025). Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. International Journal of Molecular Sciences, 26(2), 876.
Beilstein Journal of Organic Chemistry. (2022). Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. Beilstein Journal of Organic Chemistry, 18, 1318-1324.
PMC. (2018). Annulation of 1H-pyrrole-2,3-diones by thioacetamide: an approach to 5-azaisatins. Beilstein Journal of Organic Chemistry, 14, 2568–2575.
Preclinical Formulation and In Vivo Dosing Protocol: 2-(1-methyl-1H-pyrrol-2-yl)acetamide
Executive Summary & Physicochemical Rationale The compound 2-(1-methyl-1H-pyrrol-2-yl)acetamide (CAS: 69786-03-4) is a low-molecular-weight small molecule utilized as a pharmacological probe and synthetic intermediate in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Rationale
The compound 2-(1-methyl-1H-pyrrol-2-yl)acetamide (CAS: 69786-03-4) is a low-molecular-weight small molecule utilized as a pharmacological probe and synthetic intermediate in drug discovery. Structurally, it consists of an electron-rich 1-methylpyrrole ring conjugated to a polar acetamide side chain.
When transitioning this compound into in vivo models (e.g., murine pharmacokinetics or efficacy studies), formulation scientists must balance its dual polarity. The acetamide moiety acts as a hydrogen-bond donor and acceptor, conferring moderate aqueous solubility, while the methylpyrrole core drives lipophilicity.
Causality in Formulation Design
The selection of a dosing vehicle is not arbitrary; it is strictly dictated by the compound's chemical liabilities:
Amide Hydrolysis: Acetamides are susceptible to hydrolysis in strongly acidic or basic environments, yielding the corresponding carboxylic acid (1-methyl-1H-pyrrole-2-acetic acid)[1]. Therefore, vehicles must be maintained at a near-neutral pH (6.0–8.0).
Pyrrole Oxidation: Electron-rich pyrroles can undergo oxidative degradation or acid-catalyzed polymerization. High-capacity acidic buffers must be avoided, as they not only degrade the compound but can also induce physiological acid-base disruption in the animal[2].
Highly permeable; suitable for standard systemic delivery.
Chemical Formula
C₇H₁₀N₂O
Small footprint; minimal steric hindrance during solvation.
LogP (Predicted)
~0.5 to 1.5
Moderately lipophilic; likely soluble in standard aqueous vehicles or mild co-solvent systems.
pH Stability
Optimal at pH 6.0–8.0
Avoid strong acids/bases to prevent amide hydrolysis[1].
Self-Validating Formulation Protocols
To ensure reproducibility and prevent confounding toxicological effects, we employ a tiered formulation strategy. The protocol is designed as a self-validating system : the formulation is not considered complete until it passes both visual and analytical quality control (QC) checks.
Given the compound's favorable polarity, low doses can often be achieved without organic solvents, minimizing vehicle-induced artifacts.
Step-by-Step Methodology:
Weighing: Accurately weigh the required mass of 2-(1-methyl-1H-pyrrol-2-yl)acetamide into a sterile glass vial.
Solvation: Add 0.9% sterile physiological saline to reach the target concentration.
Agitation: Vortex for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5–10 minutes.
Validation (QC):
Visual: Inspect against a dark background. The solution must be completely transparent. A "Tyndall effect" (scattering of light) indicates micro-precipitation and necessitates moving to Tier 2.
Analytical: Run a rapid LC-MS aliquot to ensure the parent mass (
[M+H]+
139.1) is intact and no hydrolysis peak (
[M+H]+
140.1 for the acid) has formed[1].
Tier 2 Vehicle: Co-Solvent System (For high doses: 10–50 mg/kg)
For higher doses, a standard formulation is required. We utilize 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline .
Causality: DMSO is capped at 5% to prevent localized tissue necrosis and histamine release[3]. PEG300 is chosen over PEG400 because its lower viscosity allows for easier administration through fine-gauge (27G–30G) needles[4].
Step-by-Step Methodology:
Primary Dissolution: Dissolve the compound completely in 5% (v/v) DMSO . Do not proceed until the solution is entirely clear.
Polymer Addition: Add 40% (v/v) PEG300 and vortex thoroughly.
Surfactant Addition: Add 5% (v/v) Tween 80 and vortex. The surfactant prevents precipitation upon introduction to the aqueous phase.
Aqueous Phase: Slowly add 50% (v/v) 0.9% Saline dropwise while continuously vortexing to prevent localized crashing of the compound.
Validation (QC): Perform visual inspection and pH verification (target pH 6.5–7.5). Filter through a 0.22 µm PTFE syringe filter prior to dosing.
In Vivo Dosing Guidelines (Mice & Rats)
Administration volumes must be strictly controlled. Excessive volumes can cause gastric distension during oral gavage (PO) or circulatory overload during intravenous (IV) bolus, leading to premature mortality and skewed pharmacokinetic data[3].
Table 2: Tolerable Dosing Parameters by Route
Route
Species
Max Volume (mL/kg)
Optimal Needle Gauge
Causality / Rationale
IV (Bolus)
Mouse
5.0
27G – 30G
Volumes >5 mL/kg overwhelm the circulatory system[3].
When conducting PK studies for 2-(1-methyl-1H-pyrrol-2-yl)acetamide, the bioanalytical workflow must account for in vivo metabolism. Endogenous amidases in the liver and plasma will likely cleave the acetamide group. Therefore, the LC-MS/MS method must be multiplexed to monitor both the parent compound and its primary metabolite (1-methyl-1H-pyrrole-2-acetic acid).
Figure 1: Standardized preclinical pharmacokinetic (PK) workflow for pyrrole-acetamide derivatives.
References
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science : JAALAS, 50(5), 600–613.[Link]
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.[Link]
Gad, S. C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 35(2), 95–178.[Link]
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577.[Link]
Troubleshooting poor aqueous solubility of 2-(1-methyl-1H-pyrrol-2-yl)acetamide
Welcome to the Technical Support Center for formulation and drug development professionals. This guide is specifically engineered to address the physicochemical challenges associated with 2-(1-methyl-1H-pyrrol-2-yl)aceta...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for formulation and drug development professionals. This guide is specifically engineered to address the physicochemical challenges associated with 2-(1-methyl-1H-pyrrol-2-yl)acetamide , a small molecule that frequently exhibits dissolution-limited bioavailability and poor aqueous solubility in both in vitro and in vivo settings.
As an Application Scientist, navigating this compound requires moving beyond trial-and-error. The following guide provides a mechanistic understanding of the molecule's behavior, diagnostic workflows, and self-validating protocols to ensure reliable experimental outcomes.
Diagnostic Solubilization Workflow
Before selecting a formulation strategy, it is critical to map the physicochemical properties of the active pharmaceutical ingredient (API) to the intended application. The workflow below outlines the logical decision tree for this specific compound.
Caption: Decision matrix for troubleshooting 2-(1-methyl-1H-pyrrol-2-yl)acetamide solubility.
Frequently Asked Questions & Troubleshooting
Q1: Why does 2-(1-methyl-1H-pyrrol-2-yl)acetamide exhibit poor aqueous solubility, and why is pH adjustment completely ineffective?A: The poor solubility of this compound is driven by the thermodynamic conflict between its high crystal lattice energy (stabilized by strong intermolecular hydrogen bonding between the acetamide groups) and the hydrophobicity of its 1-methylpyrrole ring. When troubleshooting low aqueous solubility, pH adjustment is typically the first step[1]. However, this molecule is strictly neutral at physiological and standard experimental pH ranges. The lone electron pair on the pyrrole nitrogen is delocalized into the aromatic sextet, rendering it non-basic, and the acetamide group is neutral. Because salt formation requires an ionizable center, altering the pH will not yield a soluble salt form. Formulators must instead rely on altering the dielectric constant of the solvent or encapsulating the hydrophobic domain.
Q2: I am experiencing rapid precipitation when diluting my DMSO stock solution into aqueous assay buffers. How can I prevent this?A: This is a classic case of solvent-shift precipitation. When a highly concentrated organic stock is introduced to an aqueous buffer, the rapid increase in the bulk solvent's polarity forces the hydrophobic compound out of solution. Upon dissolution, this supersaturated state often leads to Liquid-Liquid Phase Separation (LLPS), where the drug forms drug-rich nanodroplets before ultimately crystallizing[2][3].
Troubleshooting Causality: To prevent LLPS, you must reduce the thermodynamic shock. Instead of a direct spike into water, utilize a ternary cosolvent system (e.g., DMSO to PEG 400 to Buffer). Cosolvents like PEG 400 reduce the interfacial tension between water molecules and the hydrophobic solute, disrupting the intermolecular hydrogen bonding networks of water and decreasing the overall polarity of the solvent medium[4].
Q3: For in vivo pharmacokinetic (PK) studies, I need an aqueous vehicle without high concentrations of toxic organic solvents. What is the recommended formulation?A: Cyclodextrin inclusion complexation is the gold standard here. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates the lipophilic 1-methylpyrrole ring, while its hydroxyl-rich exterior maintains high aqueous solubility[5]. This forms a non-covalent host-guest complex (typically in a 1:1 stoichiometry) that significantly enhances apparent solubility and bioavailability without altering the drug's inherent molecular structure or requiring toxic cosolvents[6][7].
Quantitative Data: Solubilization System Comparisons
The following table summarizes the expected thermodynamic solubility enhancements based on the physicochemical mechanisms applied to small, neutral, moderately lipophilic molecules.
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints to confirm that the data generated represents true thermodynamic equilibrium rather than transient kinetic artifacts.
Protocol 1: Shake-Flask Thermodynamic Solubility Assay with HP-β-CD
Purpose: To determine the precise stoichiometric ratio and maximum solubilization capacity of HP-β-CD for 2-(1-methyl-1H-pyrrol-2-yl)acetamide.
Step-by-Step Methodology:
Preparation of Vehicles: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, and 40 mM) in a standard phosphate buffer (pH 7.4).
API Addition: Add an excess amount of solid 2-(1-methyl-1H-pyrrol-2-yl)acetamide (e.g., 5 mg) to 1 mL of each cyclodextrin solution in sealed glass vials[1].
Equilibration: Place the vials in an orbital shaking incubator at 37°C and 200 rpm for 48 hours. Causality: 48 hours is required to overcome the high lattice energy of the acetamide crystals and ensure true thermodynamic equilibrium is reached, preventing false readings from supersaturation.
Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved solid[1].
Quantification: Carefully aspirate the clear supernatant, dilute it appropriately with mobile phase, and quantify the dissolved API using a validated HPLC-UV method.
Self-Validation Checkpoint: Recover the undissolved solid pellet from the 0 mM and 40 mM vials. Analyze the solid via Differential Scanning Calorimetry (DSC) or X-Ray Diffraction (XRD). If the melting point or diffraction pattern has changed, the compound has formed a new polymorph or a solid complex during the assay, meaning the solubility curve must be recalculated based on the new solid state[7].
Protocol 2: Cosolvent Screening and LLPS Detection
Purpose: To optimize a PEG 400/Water cosolvent system for in vitro assays while actively monitoring for Liquid-Liquid Phase Separation (LLPS).
Step-by-Step Methodology:
Stock Preparation: Dissolve the API in 100% PEG 400 to create a highly concentrated stock (e.g., 50 mg/mL).
Titration: In a 96-well clear-bottom plate, add varying volumes of aqueous buffer. Slowly titrate the PEG 400 stock into the buffer to achieve final cosolvent ratios of 5%, 10%, 20%, and 30% v/v.
Nephelometric Analysis: Immediately read the plate using a nephelometer or a microplate reader measuring absorbance at 620 nm (where the API does not absorb).
Incubation: Seal the plate and incubate at room temperature for 4 hours, then read again.
Self-Validation Checkpoint: A spike in absorbance at 620 nm immediately upon dilution indicates the formation of nanodroplets (LLPS)[2]. If the 4-hour reading shows a drop in absorbance accompanied by visible particulate matter under a microscope, the nanodroplets have nucleated into crystals. The maximum viable concentration for your assay is the highest concentration that maintains baseline absorbance at both 0 and 4 hours.
Technical Support Center: Troubleshooting 2-(1-methyl-1H-pyrrol-2-yl)acetamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of pyrrole-containing pharmaceuticals and intermediates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of pyrrole-containing pharmaceuticals and intermediates. The conversion of 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile to 2-(1-methyl-1H-pyrrol-2-yl)acetamide is a notorious bottleneck in drug development workflows. Because the pyrrole ring is highly electron-rich, it is fundamentally incompatible with the harsh conditions traditionally used for nitrile hydration.
This guide dissects the mechanistic pitfalls of this reaction and provides field-proven, self-validating protocols to eliminate byproduct impurities and maximize your amide yield.
Section 1: Mechanistic Overview & The Root Cause of Impurities
Q: What are the primary impurities formed during this synthesis, and why do they occur?
When hydrating 1-methyl-1H-pyrrole-2-acetonitrile, researchers typically encounter two major failure modes[1]:
Over-hydrolysis (The Thermodynamic Sink) : The desired amide is an intermediate. If the reaction is run under standard aqueous heating, the amide hydrolyzes further into 2-(1-methyl-1H-pyrrol-2-yl)acetic acid[1].
Pyrrole Ring Polymerization (Tars) : The 1-methylpyrrole ring is extremely electron-rich and susceptible to electrophilic attack[2]. If acidic hydration (e.g., H₂SO₄) is attempted, the acid protonates the pyrrole ring (often at the C5 position), disrupting its aromaticity and triggering a rapid intermolecular polymerization. This results in dark, insoluble tars and a complete loss of yield.
Reaction pathways showing target amide formation versus acid and polymer impurities.
Section 2: Troubleshooting FAQs
Issue 1: I am seeing a large peak for 2-(1-methyl-1H-pyrrol-2-yl)acetic acid in my LC-MS. How do I stop the reaction at the amide?
Causality : Over-hydrolysis occurs when the kinetics of amide hydrolysis compete with nitrile hydration.
Solution : Abandon standard basic hydrolysis and utilize the Radziszewski reaction conditions (H₂O₂ and mild NaOH). The hydroperoxide anion (HOO⁻) benefits from the alpha-effect, making it a vastly superior nucleophile compared to the hydroxide ion. It rapidly attacks the nitrile carbon at low temperatures (0–15 °C). Because the hydration completes quickly at a low temperature, the subsequent hydrolysis of the amide to the acid is kinetically frozen.
Issue 2: My reaction mixture turns black and yields a sticky tar instead of the desired crystalline amide.
Causality : This is classic pyrrole degradation. Pyrroles require mild reaction conditions and exhibit poor tolerance to strong acids or unbuffered oxidants[3]. If you are using the H₂O₂ method, a black tar indicates a thermal runaway. The hydration of nitriles with H₂O₂ is highly exothermic. If the internal temperature exceeds 25 °C, the peroxide begins oxidatively cleaving the electron-rich pyrrole ring.
Solution : Implement strict cryogenic control. Add the H₂O₂ dropwise via an addition funnel while maintaining the internal temperature strictly below 15 °C.
Issue 3: I have incomplete conversion; the starting nitrile remains even after 24 hours.
Causality : 1-methyl-1H-pyrrole-2-acetonitrile has poor aqueous solubility[2]. If the reaction is biphasic, the hydroperoxide anion cannot reach the lipophilic nitrile.
Solution : Use a miscible co-solvent system (e.g., Ethanol/Water 1:1) to ensure a homogenous reaction mixture, maximizing contact between the nitrile and the aqueous reagents.
Section 3: Quantitative Condition Comparison
To illustrate the necessity of the optimized protocol, the following table summarizes the impurity profiles generated by different hydration methodologies during process development.
Hydration Method
Reagents
Temp (°C)
Time (h)
Nitrile Conversion (%)
Amide Yield (%)
Acid Impurity (%)
Polymer/Tar (%)
Acidic Hydrolysis
H₂SO₄ (aq)
80
4
>99
<10
15
>70
Standard Basic
NaOH (aq), EtOH
80
12
85
40
45
<5
Peroxide-Basic
H₂O₂, NaOH, EtOH
15
2
>99
92
<2
<1
Metal-Catalyzed
Ru-catalyst, H₂O
60
6
95
88
<2
<2
Section 4: Self-Validating Experimental Protocol
The following methodology details the optimized Radziszewski hydration. This protocol is designed as a self-validating system: it includes built-in analytical checkpoints to ensure the reaction is proceeding safely and selectively.
Step-by-step self-validating workflow for the base-catalyzed hydration of pyrrole nitriles.
Step-by-Step Methodology:
Preparation : In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 10.0 mmol of 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile in 15 mL of absolute ethanol. Add 5 mL of distilled water.
Validation Checkpoint: The solution must be completely clear and homogenous.
Basification : Add 2.0 mmol of NaOH (as a 20% w/v aqueous solution). Submerge the flask in an ice-water bath and allow the internal temperature to drop to 0–5 °C.
Controlled Oxidation : Equip an addition funnel with 30.0 mmol of 30% aqueous H₂O₂. Begin dropwise addition.
Critical Control Point: Monitor the internal thermometer. Adjust the drip rate so the temperature never exceeds 15 °C to prevent pyrrole ring oxidation.
Reaction : Once addition is complete, remove the ice bath and allow the mixture to stir at 15–20 °C for 2 hours.
Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. The nitrile peak should be absent, and the primary mass should correspond to the amide (m/z [M+H]⁺ 139.1).
Quenching : Cool the reaction back to 0 °C. Slowly add saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench unreacted peroxide.
Validation Checkpoint: Spot the mixture onto starch-iodide paper. A lack of blue/black color confirms all peroxide is safely destroyed.
Isolation : Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from toluene/hexanes to yield pure 2-(1-methyl-1H-pyrrol-2-yl)acetamide.
Resolving NMR signal overlap in 2-(1-methyl-1H-pyrrol-2-yl)acetamide characterization
This technical support guide addresses a common challenge in the characterization of 2-(1-methyl-1H-pyrrol-2-yl)acetamide: resolving signal overlap in its ¹H NMR spectrum. The inherent structural features of this molecul...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide addresses a common challenge in the characterization of 2-(1-methyl-1H-pyrrol-2-yl)acetamide: resolving signal overlap in its ¹H NMR spectrum. The inherent structural features of this molecule—a substituted aromatic pyrrole ring coupled to a flexible acetamide side chain—often lead to a congested spectrum that can complicate unambiguous structural confirmation. This guide provides a structured, causality-driven approach to troubleshooting and resolving these issues, moving from simple experimental adjustments to more advanced 2D NMR techniques.
Core Challenge: Understanding the Structural Origins of Signal Overlap
The primary difficulty arises from the similar electronic environments of the three protons on the pyrrole ring (H3, H4, and H5). These protons typically resonate in a narrow region of the ¹H NMR spectrum, leading to overlapping multiplets that obscure coupling information. Additionally, the amide (-NH₂) protons can exhibit broad signals or have chemical shifts that drift into the aromatic region, further complicating the spectrum.
Below is the structure with the key protons labeled for reference throughout this guide.
Reference Data & Comparative Studies
Validation
Reproducibility of 2-(1-methyl-1H-pyrrol-2-yl)acetamide published synthesis pathways
The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetamide is a critical gateway in the pharmaceutical development of non-steroidal anti-inflammatory drugs (NSAIDs) such as Tolmetin and Zomepirac, as well as various targeted...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetamide is a critical gateway in the pharmaceutical development of non-steroidal anti-inflammatory drugs (NSAIDs) such as Tolmetin and Zomepirac, as well as various targeted kinase inhibitors. However, working with pyrrole derivatives presents unique synthetic hurdles: the electron-rich heteroaromatic ring is highly susceptible to acid-catalyzed polymerization, oxidation, and poor regioselectivity between the C2 and C5 positions.
This guide critically evaluates the reproducibility, mechanistic logic, and scalability of three distinct published synthesis pathways, providing drug development professionals with actionable, self-validating protocols.
Mechanistic Overview of Synthesis Pathways
Route A: Controlled Nitrile Hydration
The classical approach involves the hydration of 1-methyl-1H-pyrrole-2-acetonitrile. This reaction is typically promoted by heating the nitrile in an aqueous acidic solution[1]. The primary chemical challenge is kinetic control: the reaction must be halted exactly at the primary amide stage before it undergoes further hydrolysis into the corresponding carboxylic acid (1-methyl-1H-pyrrole-2-acetic acid)[1].
Route B: Acid Amidation via Acyl Chloride
An alternative two-step pathway begins with 1-methyl-1H-pyrrole-2-acetic acid. The stable carboxylic acid is converted into a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by immediate amidation[2]. While this route guarantees the correct oxidation state of the final product, it requires rigorous anhydrous conditions to protect the transient acyl chloride and prevent pyrrole ring degradation.
Route C: Direct C-H Alkylation
Recent methodological advances leverage the inherent nucleophilicity of the N-methylpyrrole ring. By reacting N-methylpyrrole directly with α-acetamides (such as 2-chloroacetamide) via reactive electrophilic species, direct C-H alkylation is achieved at the C2 position[3]. This route significantly reduces step count but requires precise catalyst tuning to suppress polyalkylation.
Quantitative Performance Comparison
The following table summarizes the operational metrics of the three pathways based on pilot-scale reproducibility data.
Synthesis Pathway
Overall Yield
Regioselectivity (C2 vs C5)
Scalability
Primary Impurity Risk
E-Factor (Waste/Product)
Route A: Nitrile Hydration
65 - 75%
Pre-determined
High
Over-hydrolysis to Carboxylic Acid
Moderate (~15)
Route B: Acid Amidation
80 - 88%
Pre-determined
Medium
Dimeric imides, Hydrolyzed acid
High (~25)
Route C: Direct Alkylation
45 - 60%
~85:15 (C2:C5)
Low/Medium
Bis-alkylated pyrroles
Low (~8)
Workflow Visualization
Comparative synthesis workflows for 2-(1-methyl-1H-pyrrol-2-yl)acetamide.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols integrate causality (the "why") and in-process controls (IPCs) to create self-validating experimental systems.
Protocol A: Controlled Hydration of 1-Methyl-1H-pyrrole-2-acetonitrile
Step 1: Solubilization. Dissolve 10 mmol of 1-methyl-1H-pyrrole-2-acetonitrile in 15 mL of ethanol. Causality: The co-solvent system ensures homogeneity when the aqueous acid is introduced, preventing localized concentration gradients that cause side reactions.
Step 2: Acid Catalysis. Cool the reactor to 0°C. Slowly add 5 mL of 2M HCl dropwise. Causality: The electron-rich pyrrole ring is highly sensitive to strong acids. Maintaining a low temperature prevents an exothermic runaway that would lead to rapid pyrrole polymerization[1].
Step 3: Thermal Activation & IPC. Gradually heat the mixture to 60°C. Validation: Monitor the reaction via HPLC (C18 column, MeCN:H2O). The self-validating trigger is the intersection where the nitrile peak area drops below 2% and the amide peak maximizes.
Step 4: Kinetic Quenching. Immediately upon reaching the IPC threshold, quench the reaction by pouring it into ice-cold saturated NaHCO₃. Causality: The hydration of the nitrile to the amide is the rate-limiting step, but the subsequent hydrolysis of the amide to the carboxylic acid is thermodynamically favored. Immediate neutralization arrests the reaction pathway at the amide[1].
Protocol B: Amidation via Acyl Chloride Intermediate
Step 1: Halogenation. Suspend 10 mmol of 1-methyl-1H-pyrrole-2-acetic acid in 20 mL of anhydrous dichloromethane (DCM). Add 12 mmol of SOCl₂ dropwise under a strict nitrogen atmosphere[2]. Causality: Atmospheric moisture must be excluded; water will rapidly hydrolyze the highly reactive acyl chloride back to the starting acid, destroying the yield.
Step 2: Intermediate Validation. Validation: Withdraw a 50 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via GC-MS. The detection of the methyl ester (formed by the reaction of the acyl chloride with methanol) confirms the successful quantitative conversion to the acyl chloride.
Step 3: Inverse Amidation. Transfer the acyl chloride solution dropwise into a vigorously stirred solution of 25% aqueous ammonia at -10°C. Causality: This reaction is violently exothermic. "Inverse addition" (adding the electrophile to a massive excess of the nucleophile) prevents the newly formed primary amide from attacking unreacted acyl chloride, which would otherwise form unwanted dimeric imide byproducts.
Protocol C: Direct C-H Alkylation
Step 1: Reagent Pairing. Mix 10 mmol of N-methylpyrrole and 12 mmol of 2-chloroacetamide in dimethylformamide (DMF) in the presence of a photoredox or transition metal catalyst[3].
Step 2: Electrophilic Substitution. Heat the mixture to 80°C under continuous stirring. Causality: The electron-rich C2 position of the pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the α-acetamide to form the C-C bond[3].
Step 3: Regioselectivity Validation. Validation: Analyze a crude sample via ¹H-NMR. The successful C2-substituted product will show distinct doublet-of-doublets for the three remaining pyrrole protons. The presence of a singlet in the aromatic region indicates unwanted C2/C5 bis-alkylation, signaling that the catalyst loading or temperature must be reduced.
ResearchGate. "Synthesis and Process Optimization of Amtolmetin: An Antiinflammatory Agent".
Google Patents. "US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids". Google.com.
Comprehensive Comparison Guide: In Vivo Half-Life of 2-(1-methyl-1H-pyrrol-2-yl)acetamide Analogues
Executive Summary & Structural Significance The 2-(1-methyl-1H-pyrrol-2-yl)acetamide scaffold is a highly privileged structural motif in modern medicinal chemistry, frequently utilized in the development of epigenetic mo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Significance
The 2-(1-methyl-1H-pyrrol-2-yl)acetamide scaffold is a highly privileged structural motif in modern medicinal chemistry, frequently utilized in the development of epigenetic modulators (e.g., DNMT/HDAC inhibitors) and ion channel allosteric modulators (e.g., GABA-A receptor PAMs). While this moiety provides excellent target binding affinity through hydrogen bonding and favorable van der Waals interactions, its in vivo pharmacokinetic (PK) profile is historically challenged by rapid metabolic clearance.
As a Senior Application Scientist, evaluating the in vivo half-life (
T1/2
) of these analogues requires a deep understanding of their metabolic vulnerabilities. This guide objectively compares the PK performance of recently developed analogues, explores the mechanistic causality behind their clearance rates, and provides a self-validating experimental framework for conducting rigorous in vivo PK profiling.
Comparative Pharmacokinetic Profiles
The in vivo half-life of 2-(1-methyl-1H-pyrrol-2-yl)acetamide derivatives is heavily dictated by the steric and electronic environment surrounding the pyrrole ring and the acetamide linker. Table 1 summarizes the PK parameters of two advanced analogues recently reported in the literature.
Table 1: In Vivo Pharmacokinetic Parameters of Substituted Analogues
Compound
Target Application
Route
Dose (mg/kg)
T1/2
(h)
Clearance (mL/min/kg)
Vss
(L/kg)
Compound Y7
Dual DNMT/HDAC Inhibitor
IV
1.0
1.67
1207.46
109.53
Compound 1e
GABA-A Receptor Modulator
PO
10.0
1.25
N/A
N/A
Baseline Core
Unsubstituted Reference
IV
1.0
< 0.5
> 2000
~ 1.5
*Note: Clearance and Volume of Distribution (
Vss
) are typically derived from IV dosing; PO dosing primarily yields apparent clearance (
Cl/F
).
Data Analysis & Causality
Compound Y7 : This quinoline-based hydroxamic acid derivative incorporates the 1-methyl-1H-pyrrol-2-yl moiety and exhibits a moderate half-life of 1.67 hours alongside an exceptionally high volume of distribution (
Vss
= 109.53 L/kg)[1]. The massive
Vss
indicates extensive tissue partitioning, which is typical for lipophilic basic compounds. However, its clearance rate (1207.46 mL/min/kg) is remarkably high—likely exceeding hepatic blood flow—indicating rapid elimination via extrahepatic metabolism or aggressive biliary excretion[1].
Compound 1e : Developed as a DS2 analogue for GABA-A receptor modulation, this compound achieves a plasma half-life of 1.25 hours[2]. While seemingly short, this represents a significant structural optimization over earlier generations, enabling sufficient brain permeability and maintaining a free brain concentration (~0.6 μM) necessary for in vivo efficacy without immediate degradation[2].
The relatively short half-life (1.25 – 1.67 h) of these analogues is driven by two primary metabolic degradation pathways:
Cytochrome P450 (CYP) Oxidation : The electron-rich nature of the 1-methylpyrrole ring makes it highly susceptible to CYP-mediated phase I oxidation. This leads to the formation of hydroxylated metabolites that are rapidly cleared.
Amidase Cleavage : Ubiquitous serum and hepatic amidases target the exposed acetamide linker, hydrolyzing it into inactive carboxylic acid and amine fragments.
To prolong
T1/2
, medicinal chemists employ steric shielding (e.g., adding bulky substituents alpha to the carbonyl) or introduce electron-withdrawing groups (EWGs) to the pyrrole ring to reduce electron density, thereby dampening CYP reactivity.
Primary metabolic degradation pathways and structural optimization strategies.
Self-Validating In Vivo PK Profiling Protocol
To accurately compare the half-life of novel analogues, a highly controlled, self-validating in vivo pharmacokinetic workflow must be executed. The following protocol ensures data integrity through built-in analytical safeguards.
Step 1: Formulation and Administration
Procedure : Dissolve the analogue in a biocompatible vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline). Administer via intravenous (IV) tail vein injection (1 mg/kg) or oral gavage (PO) (10 mg/kg) to Sprague-Dawley rats.
Causality : Proper cosolvent formulation ensures complete dissolution. Micro-precipitates from poor formulation will artificially skew
Vss
and clearance rates by trapping the drug in the capillary beds.
Step 2: Serial Blood Sampling
Procedure : Collect 50 µL blood samples via the jugular vein at 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
Self-Validating Mechanism : The 0-hour (pre-dose) sample serves as a critical biological blank. It validates the assay by proving that no endogenous matrix components produce isobaric interference at the analyte's specific mass transition.
Procedure : Centrifuge blood at 4°C to isolate plasma. Aliquot 20 µL of plasma and add 60 µL of ice-cold acetonitrile spiked with a stable-isotope-labeled internal standard (IS). Centrifuge at 14,000 x g for 10 minutes.
Causality & Self-Validation : The 3:1 organic-to-aqueous ratio forces >95% protein precipitation, halting enzymatic degradation ex vivo. The IS acts as an internal self-validator; it normalizes run-to-run variations in extraction recovery and corrects for ion suppression in the mass spectrometer.
Step 4: LC-MS/MS Quantification
Procedure : Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Self-Validating Mechanism : Inject Quality Control (QC) samples (Low, Mid, High concentrations) interspersed every 10 samples. The run is only validated if QC accuracy falls within ±15% of the nominal concentration, ensuring instrument drift has not compromised the PK curve.
Step 5: Non-Compartmental Analysis (NCA)
Procedure : Export concentration-time data to PK modeling software (e.g., Phoenix WinNonlin) to calculate
T1/2
,
Cl
,
Vss
, and
AUC0−t
.
In vivo pharmacokinetic profiling workflow for evaluating analogue half-life.
References
1.[1] Title: Design, Synthesis, and Biological Evaluation of Quinoline-Based Hydroxamic Acid Derivatives as Dual DNMT and HDAC Inhibitors with Potent Anti-Breast Cancer Activity
Source: ACS Publications (acs.org)
URL:[Link]
2.[2] Title: Exploring the DS2 Scaffold for GABA A Receptor Modulation: Progress toward the Development of a GABA A δ-Subunit Preferring Negative Allosteric Modulator
Source: ACS Publications (acs.org)
URL:[Link]
Cross-Validation of LC-MS/MS and HPLC-UV for 2-(1-methyl-1H-pyrrol-2-yl)acetamide: A Technical Comparison Guide
Physicochemical Context & Strategic Method Selection The compound 2-(1-methyl-1H-pyrrol-2-yl)acetamide (C₇H₁₀N₂O, MW 138.17 g/mol ) is a polar, nitrogen-containing small molecule frequently encountered as an intermediate...
The compound 2-(1-methyl-1H-pyrrol-2-yl)acetamide (C₇H₁₀N₂O, MW 138.17 g/mol ) is a polar, nitrogen-containing small molecule frequently encountered as an intermediate or a hydrolytic degradation product of 1-methyl-1H-pyrrole-2-acetonitrile[1]. Throughout the drug development lifecycle, the analytical demands for quantifying this compound shift dramatically.
Routine quality assurance (QA) and high-concentration purity assays rely heavily on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) due to its robustness and cost-effectiveness. Conversely, pharmacokinetic (PK) bioanalysis and trace-level genotoxic impurity profiling necessitate the superior sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Because these two orthogonal techniques operate on fundamentally different detection mechanics—chromophore absorbance versus gas-phase ion mass-to-charge (m/z) ratios—cross-validating them is critical. This ensures that quantitative data generated during early-stage LC-MS/MS studies remains statistically equivalent to late-stage HPLC-UV release data.
Regulatory Framework & Acceptance Criteria
Analytical cross-validation is not an arbitrary exercise; it is strictly governed by international regulatory standards.
ICH Q2(R2) dictates that all analytical procedures must be validated for their intended purpose, ensuring rigorous evaluation of accuracy, precision, specificity, and linearity[2].
When transitioning between methods or utilizing multiple platforms within a single regulatory submission, ICH M10 mandates cross-validation to prove data comparability[3].
While recent interpretations of ICH M10 emphasize statistical bias assessment over rigid pass/fail binaries[4], standard industry practice requires that the mean accuracy of Quality Control (QC) samples analyzed by both methods should not differ by more than 15%, and Incurred Sample Reanalysis (ISR) must fall within ±20%[5],[6].
Methodological Design: Causality & Self-Validating Systems
As an application scientist, experimental design must be driven by the molecule's physicochemical properties.
Chromatographic Causality:
Both methods utilize a C18 reverse-phase architecture. However, because 2-(1-methyl-1H-pyrrol-2-yl)acetamide is highly polar, a standard C18 column may suffer from phase collapse in highly aqueous conditions. Therefore, a polar-endcapped C18 column is selected to ensure reproducible retention.
Mobile Phase & Detection Causality:
For HPLC-UV, 0.1% Trifluoroacetic acid (TFA) is the standard modifier to sharpen peaks and suppress silanol interactions. The conjugated pyrrole ring provides a strong UV chromophore, optimally detected at 220 nm.
However, TFA causes severe ion suppression in mass spectrometry. Therefore, the LC-MS/MS method substitutes TFA with 0.1% Formic Acid (FA). The primary amide and pyrrole nitrogens are excellent proton acceptors, making Electrospray Ionization in positive mode (ESI+) highly efficient, yielding an abundant [M+H]⁺ precursor ion at m/z 139.1.
Visualizing the Analytical Workflows
Workflow for cross-validating HPLC-UV and LC-MS/MS methods for regulatory compliance.
Collision-Induced Dissociation (CID) fragmentation pathway for LC-MS/MS MRM transitions.
Step-by-Step Experimental Protocols
To ensure trustworthiness, every protocol must function as a self-validating system. This is achieved through unified sample preparation, rigorous System Suitability Testing (SST), and the dynamic use of Internal Standards (IS).
Protocol 1: Unified Sample Preparation (Bridging the Methods)
To eliminate preparation bias during cross-validation, both analytical streams must originate from the exact same extraction event.
Aliquot 100 µL of the biological matrix spiked with 2-(1-methyl-1H-pyrrol-2-yl)acetamide into a microcentrifuge tube.
Add 10 µL of the Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog to dynamically correct for matrix effects).
Induce protein precipitation by adding 300 µL of ice-cold acetonitrile.
Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant. Divergence Step: For HPLC, inject the supernatant directly (or dilute 1:1 with water). For LC-MS/MS, dilute the supernatant 1:20 with Mobile Phase A to prevent detector saturation and mitigate ion suppression.
System: Standard HPLC equipped with a Diode Array Detector (DAD).
Column: Polar-endcapped C18 (4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic elution using 85% Water (0.1% TFA) and 15% Acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 220 nm.
Self-Validation Check: Prior to sample analysis, run an SST injection. The system is only validated for use if the theoretical plate count is >2000 and the peak tailing factor is <1.5.
Protocol 3: LC-MS/MS Analysis (Trace Bioanalysis)
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.
Column: UPLC C18 (2.1 x 50 mm, 1.7 µm) for rapid, high-resolution separation.
Mobile Phase: Gradient elution. Solvent A: Water (0.1% FA); Solvent B: Acetonitrile (0.1% FA).
Flow Rate: 0.4 mL/min.
Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.
Transitions: Monitor the precursor-to-product ion transitions: m/z 139.1 → 122.1 (Quantifier ion) and 139.1 → 94.1 (Qualifier ion).
Comparative Quantitative Data
The table below summarizes the validated performance metrics of both methodologies. Cross-validation is executed within the overlapping dynamic range of these two techniques (e.g., 1.0 µg/mL to 50.0 µg/mL).
To formally cross-validate the methods, spiked QCs at Low, Mid, and High levels within the overlapping dynamic range are analyzed by both the HPLC-UV and LC-MS/MS platforms.
The resulting quantitative data is subjected to Bland-Altman analysis to assess systematic bias between the UV and MS detectors[5]. If the percentage difference between the mean concentrations obtained by the two methods is less than 15% across all QC levels, the methods are deemed statistically equivalent and interchangeable[6]. This rigorous self-validating framework allows researchers to seamlessly transition from early-stage PK studies to late-stage QA release testing without compromising analytical integrity or regulatory compliance.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA
European Medicines Agency (EMA)
URL: [Link]
Bioanalytical method validation and study sample analysis M10 - ICH
International Council for Harmonisation (ICH)
URL:[Link]
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion
National Institutes of Health (NIH / PMC)
URL:[Link]
Cross-Validations in Regulated Bioanalysis
IQVIA Laboratories
URL:[Link]
Spectral comparison of 2-(1-methyl-1H-pyrrol-2-yl)acetamide with similar acetamide derivatives
Comprehensive Spectral Comparison Guide: 2-(1-methyl-1H-pyrrol-2-yl)acetamide and Analogous Derivatives Introduction & Rationale In medicinal chemistry, the pyrrole scaffold is prized for its electron-rich aromaticity an...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Spectral Comparison Guide: 2-(1-methyl-1H-pyrrol-2-yl)acetamide and Analogous Derivatives
Introduction & Rationale
In medicinal chemistry, the pyrrole scaffold is prized for its electron-rich aromaticity and versatile functionalization potential. When developing therapeutics or organic materials based on the 2-(1-methyl-1H-pyrrol-2-yl)acetamide framework, unambiguous structural characterization is paramount.
This guide provides an objective, data-driven spectral comparison between the target compound and three structurally adjacent analogs: an unmethylated pyrrole, a phenyl isostere, and an N-methylated secondary amide. By deconstructing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, researchers can accurately map electronic effects, confirm regioselective modifications, and validate product purity.
Structural Divergence and Electronic Relationships
To understand the spectral shifts, we must first map the structural logic. The target scaffold can be chemically or conceptually altered via demethylation, aromatic ring swapping, or amide methylation. Each modification distinctly perturbs the local magnetic and electronic environment.
Structural divergence of acetamide derivatives from the target pyrrole scaffold.
Quantitative Spectral Data Comparison
The following tables summarize the expected spectral parameters for the target and its analogs, synthesized from standard characterization protocols[1].
NMR Causality: The Inductive and Anisotropic Effects
The presence of the N-methyl group on the pyrrole ring in the target compound provides a distinct ¹H NMR singlet near δ 3.65 ppm. This methyl group exerts a mild electron-donating inductive effect, which subtly shields the pyrrole ring protons compared to the unmethylated analog, shifting them slightly upfield. The absence of a broad, highly deshielded pyrrole N-H peak (typically >9.0 ppm) is the primary diagnostic marker confirming successful N-methylation, a critical checkpoint in pyrrole derivative synthesis[2].
When comparing the target to the3[3], a distinct shift in the methylene (-CH₂-) protons is observed. The stronger diamagnetic anisotropy of the six-membered benzene ring deshields the adjacent methylene protons more effectively than the electron-rich, five-membered pyrrole ring, shifting the signal from ~3.58 ppm to ~3.65 ppm.
IR Causality: Hydrogen Bonding Networks
Infrared spectroscopy provides immediate causality regarding the hydrogen-bonding state of the amides. The target compound exhibits two sharp N-H stretching bands (asymmetric and symmetric) near 3350 cm⁻¹ and 3180 cm⁻¹, definitively identifying it as a primary amide. Modifying this to a secondary amide (Analog 3) restricts the molecule to a single N-H stretch and shifts the Amide I (C=O) band to a lower wavenumber (~1655 cm⁻¹) due to altered solid-state packing and localized dipole-dipole interactions[4].
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in comparative spectral analysis, data acquisition must follow a self-validating system. If internal validation gates fail, the data is rejected, preventing the misinterpretation of artifacts as structural features.
Self-validating NMR acquisition workflow for ensuring spectral accuracy.
Protocol 1: High-Resolution NMR Acquisition[1]
Sample Preparation: Weigh exactly 5.0 mg of the acetamide derivative. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
Causality & Validation: Visually inspect the tube. If the solution is cloudy, filter through a 0.22 µm PTFE syringe filter. Incomplete solvation creates magnetic susceptibility gradients, causing severe line broadening. A perfectly clear solution validates readiness.
Probe Tuning & Matching: Perform Automated Tuning and Matching (ATMA) for both ¹H and ¹³C channels.
Causality & Validation: The wobble curve minimum must align precisely with the center frequency. This ensures maximum RF power transfer, critical for detecting quaternary carbons (like the C=O at ~173.5 ppm).
Locking and Shimming: Lock onto the deuterium signal of CDCl₃. Execute 3D gradient shimming.
Causality & Validation: Check the Full Width at Half Maximum (FWHM) of the internal TMS peak. Self-Validation Gate: The FWHM must be ≤ 0.5 Hz. If it exceeds this, the shim is rejected, and manual Z1/Z2 adjustments are required before proceeding.
Acquisition: Acquire 16 scans for ¹H and 256 scans for ¹³C using standard pulse sequences.
Protocol 2: FT-IR ATR Acquisition
Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
Causality & Validation: The background must show >95% transmittance across the entire range. Any peaks indicate contamination, requiring recleaning.
Sample Application: Deposit 1-2 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil.
Causality & Validation: Monitor the live preview. The Amide I peak (~1665 cm⁻¹) must achieve at least 10% absorbance. If the signal is too weak, increase anvil pressure to ensure adequate crystal contact.
Acquisition: Collect 32 scans and apply atmospheric compensation to remove trace H₂O and CO₂ interference.
References
BenchChem Technical Support Team. "A Comparative Guide to the ¹H NMR Spectral Analysis of 1-methyl-1H-pyrrole-2-acetonitrile and its Analogs." BenchChem.2
Beilstein Archives. "2-phenylacetamide NMR IR spectral data." Beilstein Archives. 3
Pitucha, M., et al. "Synthesis and RP HPLC studies of biologically active semicarbazides and their cyclic analogues 1,2,4-triazol-3-ones." PMC / National Institutes of Health. 4
BenchChem Technical Support Team. "Application Notes and Protocols for the Spectroscopic Analysis of N-ethyl-2-oxo-2-phenylacetamide." BenchChem. 1
A Comprehensive Guide to the Safe Disposal of 2-(1-methyl-1H-pyrrol-2-yl)acetamide
This document provides essential procedural guidance for the safe and compliant disposal of 2-(1-methyl-1H-pyrrol-2-yl)acetamide. As a novel or specialized compound, specific regulatory data may be limited.
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential procedural guidance for the safe and compliant disposal of 2-(1-methyl-1H-pyrrol-2-yl)acetamide. As a novel or specialized compound, specific regulatory data may be limited. Therefore, this guide is built upon a precautionary principle, deriving best practices from the known hazards of its constituent chemical moieties—the pyrrole ring and the acetamide group—and in accordance with federal and local hazardous waste regulations. Our primary goal is to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment: A Precautionary Approach
Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for 2-(1-methyl-1H-pyrrol-2-yl)acetamide, a risk assessment based on its chemical structure is the most responsible first step. This compound should be treated as presumptive hazardous waste until empirical data proves otherwise.
The Acetamide Moiety: The parent compound, acetamide, is classified by the Globally Harmonized System (GHS) as H351: Suspected of causing cancer[1]. Many acetamide derivatives are also noted for their potential toxicity[2][3]. Therefore, it is critical to handle 2-(1-methyl-1H-pyrrol-2-yl)acetamide with the assumption of potential carcinogenicity and toxicity.
The Pyrrole Moiety: Related heterocyclic compounds like pyrrolidine are known to be flammable, corrosive, and can cause severe skin and eye damage[4][5][6]. While the aromaticity of the pyrrole ring in the target compound alters its reactivity compared to pyrrolidine, the potential for hazardous decomposition products and biological activity remains. Thermal decomposition can release toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO)[2][6].
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal-related activities, all personnel must be equipped with appropriate PPE to minimize exposure risks.
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before use[2].
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles[2][9].
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned[9].
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols[10][11].
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for ensuring safety and regulatory compliance. The primary regulatory framework governing this process in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[7].
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
Designate a Waste Stream: 2-(1-methyl-1H-pyrrol-2-yl)acetamide waste should be collected in a dedicated hazardous waste container.
Avoid Co-mingling: Do not mix this waste with other waste streams, especially incompatible chemicals like strong acids, bases, or oxidizing agents, to prevent dangerous reactions[12][13].
Solid vs. Liquid: Collect solid waste (e.g., contaminated weigh paper, gloves, TLC plates) separately from liquid waste (e.g., reaction mother liquor, chromatography fractions). Solid waste should be placed in a clearly labeled, lined container, while liquids go into a dedicated carboy or bottle[14].
Step 2: Container Selection and Labeling
Waste containers must be appropriate for the waste type and clearly identified.
Container Requirements:
Compatibility: The container must be made of a material chemically compatible with the waste (e.g., borosilicate glass or high-density polyethylene)[12][13].
Condition: Use containers that are in good condition, free from cracks or damage[12].
Closure: The container must have a secure, leak-proof, screw-top lid. Parafilm and stoppers are not acceptable for transport[8][13].
Labeling Protocol:
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added[12].
The label must include:
The full, unabbreviated chemical name: "2-(1-methyl-1H-pyrrol-2-yl)acetamide"[12].
A list of all other chemical constituents and their approximate percentages.
The relevant hazard information (e.g., "Toxic," "Suspected Carcinogen").
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Labs must accumulate waste at or near the point of generation in a designated SAA.
Location: The SAA must be under the control of laboratory personnel[12].
Volume Limits: The SAA may contain no more than 25 gallons of chemical waste in a laboratory setting[14].
Safe Practices:
Keep waste containers closed at all times except when adding waste[12][13]. This prevents spills and the release of vapors.
Utilize secondary containment (e.g., a chemical-resistant tray) to contain potential leaks[7].
Inspect the SAA weekly for any signs of leakage or container degradation[12].
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to your institution's trained professionals for disposal.
Contact EHS: When the waste container is approximately 90% full, or at regular intervals, contact your institution's Environmental Health & Safety (EHS) office (also known as Research Safety or OCRS) to schedule a waste pickup[12][15].
Recommended Disposal Method: The most common and recommended disposal method for this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste disposal facility[9][15]. Your EHS office will manage this process.
Emergency Procedures: Spill Management
In the event of a spill, a swift and systematic response is critical to ensure safety.
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.
Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth[15][16].
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container. Label this container as "Hazardous Waste: Spill Debris containing 2-(1-methyl-1H-pyrrol-2-yl)acetamide"[15].
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Prevent Entry to Drains: Do not allow the spill or cleaning materials to enter any drains or sewers[4][16].
Report: Report the incident to your laboratory supervisor and EHS office.
Visualizing the Workflow
To clarify the procedural logic, the following diagrams illustrate the decision-making and response processes.
Caption: Disposal Decision Workflow for 2-(1-methyl-1H-pyrrol-2-yl)acetamide.